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  • Product: 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid
  • CAS: 2551117-92-9

Core Science & Biosynthesis

Foundational

The Biological and Pharmacological Role of 2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic Acid in Modern Drug Discovery

Executive Summary & Structural Rationale In the landscape of modern peptidomimetics and rational drug design, overcoming the poor pharmacokinetic profiles of native peptides—specifically their rapid proteolytic degradati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern peptidomimetics and rational drug design, overcoming the poor pharmacokinetic profiles of native peptides—specifically their rapid proteolytic degradation and inability to cross the blood-brain barrier (BBB)—is a primary objective. Natural pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid, or pGlu) is a ubiquitous N-terminal modification found in endogenous neuropeptides (e.g., TRH, GnRH) and pathological protein aggregates like amyloid-beta (Aβ)[1].

However, native pGlu lacks the steric bulk and lipophilicity required for advanced therapeutic applications. Enter 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid (MOM-PCA) .

By introducing a methoxymethyl (MOM) ether group at the α -position (C2) of the pyrrolidine ring, we create a highly specialized quaternary amino acid scaffold. As an application scientist working in hit-to-lead optimization, I utilize MOM-PCA for two distinct structural advantages:

  • Conformational Restriction: The quaternary C2 stereocenter severely restricts the ϕ and ψ dihedral angles of the peptide backbone, locking the molecule into a bioactive conformation that mimics native β -turns[2].

  • Enhanced Lipophilicity & Shielding: The MOM group acts as a lipophilic shield around the labile peptide bond, drastically reducing susceptibility to pyroglutamyl aminopeptidases while providing a hydrogen-bond acceptor to improve BBB permeability.

Core Biological Roles & Therapeutic Applications

Glutaminyl Cyclase (QC) Inhibition in Alzheimer's Disease

The most critical biological application of MOM-PCA derivatives lies in the inhibition of Glutaminyl Cyclase (QC) . QC is the metalloenzyme responsible for catalyzing the cyclization of N-terminal glutamine into pGlu[3]. In Alzheimer's disease (AD), QC is upregulated, leading to the formation of pGlu-modified Aβ peptides (e.g., pGlu-Aβ 3−42​ ). These modified peptides are highly neurotoxic, resist proteolysis, and act as aggressive seeds for amyloid plaque aggregation[3],[4].

MOM-PCA serves as an advanced transition-state mimic and competitive inhibitor scaffold for QC[5]. While native pGlu is the product of the reaction, the C2-methoxymethyl substitution in MOM-PCA allows the molecule to occupy the hydrophobic auxiliary pocket of the QC active site. This prevents the native N-terminal glutamine of Aβ from binding to the catalytic zinc ion, thereby halting the pathogenic cascade[6],[7].

QC_Pathway A N-terminal Gln-Aβ (Precursor) B Glutaminyl Cyclase (QC) (Metalloenzyme) A->B Substrate Binding C pGlu-Aβ (Neurotoxic Aggregates) B->C Cyclization & Release D MOM-PCA Scaffold (Competitive Inhibitor) D->B Active Site Blockade

Pathogenic generation of pGlu-Aβ by Glutaminyl Cyclase and competitive inhibition by MOM-PCA.
Neuropeptide Stabilization (Peptidomimetics)

Endogenous neuropeptides like Thyrotropin-Releasing Hormone (TRH) rely on an N-terminal pGlu for receptor recognition. However, their clinical utility is limited by a plasma half-life of less than 5 minutes due to rapid cleavage by pyroglutamyl aminopeptidase I (PAP-I). Substituting the native pGlu with MOM-PCA yields a peptidomimetic that retains receptor affinity but becomes entirely invisible to PAP-I due to the steric clash generated by the C2-MOM group[1].

Physicochemical Profiling & Data Presentation

To understand why MOM-PCA is chosen over native pGlu during lead optimization, we must analyze their physicochemical properties. The addition of the MOM group optimizes the scaffold for central nervous system (CNS) targeting.

Table 1: Comparative Physicochemical Properties

PropertyNative Pyroglutamic Acid (pGlu)2-(Methoxymethyl)-pGlu (MOM-PCA)Pharmacological Impact
Molecular Weight 129.11 g/mol 173.17 g/mol Remains well within Lipinski's Rule of 5.
LogP (Predicted) -1.10-0.25Increased lipophilicity enhances BBB penetration.
Topological Polar Surface Area (TPSA) 66.4 Ų75.6 ŲOptimal for CNS drugs (ideal TPSA < 90 Ų).
Rotatable Bonds 13Allows the MOM ether to adapt to binding pockets.
C2 Steric Environment Tertiary CarbonQuaternary CarbonConfers absolute resistance to N-terminal exopeptidases.

Validated Experimental Workflows

As an application scientist, I emphasize that theoretical design must be backed by robust, self-validating experimental protocols. Below are the optimized methodologies for working with this highly sterically hindered building block.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation of MOM-PCA

Causality & Rationale: The quaternary nature of the C2 carbon in MOM-PCA creates immense steric shielding around the carboxylic acid. Standard coupling reagents (e.g., DIC/HOBt) will fail to form the amide bond. We must utilize the highly reactive uronium salt HATU in conjunction with a strong base (DIPEA) to form a highly reactive 7-aza-OBt ester intermediate, followed by a mandatory double-coupling cycle[1].

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the N-terminal amine of the growing peptide chain. Wash thoroughly with DMF (5 × 1 min).

  • Activation (Critical Step): In a separate vial, dissolve 0.4 mmol (4 equivalents) of MOM-PCA and 0.38 mmol (3.8 eq) of HATU in 2 mL of anhydrous DMF. Add 0.8 mmol (8 eq) of DIPEA. Allow pre-activation for exactly 3 minutes. Note: Exceeding 3 minutes risks epimerization, even with quaternary centers.

  • First Coupling: Add the activated MOM-PCA solution to the resin. Agitate at 40°C for 2 hours.

  • Double Coupling: Drain the reaction vessel, wash with DMF, and repeat Step 3 and Step 4 to ensure >95% coupling efficiency.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the cleaved peptidomimetic in cold diethyl ether.

SPPS_Workflow S1 Resin Swelling (DMF, 30 min) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 MOM-PCA Activation (HATU/DIPEA, 3 min) S2->S3 S4 Double Coupling @ 40°C (Overcomes C2 Steric Bulk) S3->S4 S5 TFA Cleavage & Ether Precipitation S4->S5

Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered MOM-PCA.
Protocol 2: High-Throughput Fluorometric QC Inhibition Assay

Causality & Rationale: To validate the efficacy of MOM-PCA derivatives against Glutaminyl Cyclase, we utilize a coupled fluorometric assay. QC converts the fluorogenic substrate H-Gln-AMC into pGlu-AMC. A secondary auxiliary enzyme (pyroglutamyl aminopeptidase) then cleaves pGlu-AMC to release free, highly fluorescent 7-amino-4-methylcoumarin (AMC). Active MOM-PCA inhibitors will block the first step, resulting in a quantifiable loss of fluorescent signal[3],[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl, 50 mM NaCl, pH 8.0.

  • Enzyme/Inhibitor Incubation: In a 96-well black microtiter plate, add 10 µL of recombinant human QC (final concentration 0.5 nM) and 10 µL of the MOM-PCA derivative (serial dilutions from 10 µM to 0.1 nM). Incubate for 15 minutes at 30°C to allow steady-state binding.

  • Auxiliary Enzyme Addition: Add 10 µL of pyroglutamyl aminopeptidase (final concentration 1 U/mL).

  • Reaction Initiation: Add 20 µL of the substrate H-Gln-AMC (final concentration 250 µM) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure the release of AMC kinetically for 30 minutes at λex​ = 380 nm and λem​ = 460 nm.

  • Data Analysis: Calculate the initial velocities ( V0​ ) and determine the IC 50​ using non-linear regression (four-parameter logistic curve).

Conclusion

The integration of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid into modern drug discovery pipelines represents a masterclass in rational structural modification. By transforming a ubiquitous natural moiety (pGlu) into a sterically restricted, lipophilic quaternary scaffold, researchers can effectively target neurodegenerative metalloenzymes like Glutaminyl Cyclase and rescue the pharmacokinetic liabilities of therapeutic neuropeptides.

References

  • Schilling, S., et al. (2008). "Glutaminyl cyclase inhibition attenuates pyroglutamate Abeta and Alzheimer's disease-like pathology." Nature Medicine, 14(10), 1106-1111. Available at:[Link]

  • Coimbra, J. R., et al. (2019). "An overview of glutaminyl cyclase inhibitors for Alzheimer's disease." Future Medicinal Chemistry, 11(24). Available at:[Link]

  • Tran, P. T., et al. (2017). "Discovery of Potent Human Glutaminyl Cyclase Inhibitors as Anti-Alzheimer's Agents Based on Rational Design." Journal of Medicinal Chemistry, 60(6), 2552-2572. Available at:[Link]

  • Wang, Y., et al. (2023). "Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease." Frontiers in Aging Neuroscience, 15. Available at:[Link]

  • Polyak, F., et al. (2005). "An Efficient Synthesis of the Constrained Peptidomimetic... from Pyroglutamic Acid." The Journal of Organic Chemistry, 70(23), 9476-9485. Available at:[Link]

Sources

Exploratory

Preclinical Evaluation and In Vitro Mechanism of Action of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid (MM-PCA)

Executive Summary The compound 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid (hereafter referred to as MM-PCA ) is a novel, rationally designed synthetic derivative of 5-oxoproline (L-pyroglutamic acid). Endogenou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid (hereafter referred to as MM-PCA ) is a novel, rationally designed synthetic derivative of 5-oxoproline (L-pyroglutamic acid). Endogenous 5-oxoproline is a critical intermediate in the γ -glutamyl cycle, serving as a precursor to L-glutamate and playing a vital role in intracellular glutathione homeostasis and amino acid transport [1].

As a Senior Application Scientist, I have designed this technical whitepaper to outline the in vitro mechanism of action (MoA) of MM-PCA. By introducing a methoxymethyl ether group at the C2 position (the α -carbon) of the pyrrolidine ring, MM-PCA features a quaternary stereocenter. This structural modification is hypothesized to induce significant steric hindrance, preventing rapid enzymatic hydrolysis by 5-oxoprolinase (OPLAH) while allowing the molecule to act either as a competitive OPLAH inhibitor or as a metabolically stable modulator of downstream glutamatergic receptors. This guide details the biochemical rationale, self-validating in vitro protocols, and data interpretation frameworks necessary to evaluate MM-PCA in a preclinical setting.

Biochemical Rationale & Hypothesized Mechanism of Action

To understand the MoA of MM-PCA, we must first examine the endogenous pathway of its parent scaffold, L-pyroglutamic acid (L-PCA) [3].

Within the γ -glutamyl cycle, glutathione is degraded by γ -glutamyl transpeptidase and γ -glutamylcyclotransferase to yield 5-oxoproline. The enzyme 5-oxoprolinase (OPLAH) then catalyzes the ATP-dependent ring-opening of 5-oxoproline to yield L-glutamate, ADP, and inorganic phosphate [1].

The MM-PCA Intervention: Previous in vivo and in vitro studies have demonstrated that competitive inhibition of OPLAH (e.g., using L-2-imidazolidone-4-carboxylate) leads to a profound accumulation of 5-oxoproline and a subsequent decrease in free intracellular glutamate [2].

  • OPLAH Inhibition: The bulky C2-methoxymethyl group of MM-PCA likely allows it to occupy the OPLAH active site without undergoing the ATP-dependent lactam cleavage, effectively acting as a competitive inhibitor.

  • Glutamatergic Modulation: Alternatively, if MM-PCA bypasses OPLAH, its structural homology to conformationally restricted glutamate analogs suggests it may act as an allosteric modulator at ionotropic glutamate receptors (NMDA/AMPA).

Pathway Visualization

MoA_Pathway GSH Glutathione (GSH) GGT γ-Glutamyl Transpeptidase GSH->GGT GAA γ-Glutamyl Amino Acids GGT->GAA GCT γ-Glutamylcyclotransferase GAA->GCT PCA 5-Oxoproline (L-PCA) GCT->PCA OPLAH 5-Oxoprolinase (OPLAH) + ATP PCA->OPLAH GLU L-Glutamate OPLAH->GLU ATP Hydrolysis RECEPTOR Glutamate Receptors (NMDA/AMPA) GLU->RECEPTOR Endogenous Agonism MMPCA MM-PCA (Lead Candidate) MMPCA->OPLAH Competitive Inhibition MMPCA->RECEPTOR Receptor Modulation

Fig 1: The γ-glutamyl cycle and the hypothesized dual-target MoA of MM-PCA.

In Vitro Assay Cascade & Self-Validating Protocols

To rigorously establish the MoA of MM-PCA, I have designed a self-validating in vitro assay cascade. A self-validating system ensures that every primary readout is confirmed by an orthogonal method, eliminating false positives caused by assay interference.

Protocol 1: Recombinant OPLAH ATP-Hydrolysis & LC-MS/MS Assay

This assay determines if MM-PCA inhibits the conversion of 5-oxoproline to glutamate by OPLAH. It uses a dual-readout system: a continuous NADH-coupled spectrophotometric assay to measure ADP formation [1], and an orthogonal LC-MS/MS endpoint assay to measure actual glutamate production.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human OPLAH in assay buffer (50 mM Tris-HCl, pH 7.8, containing 150 mM KCl and 2 mM MgCl2​ ).

    • Causality/Rationale: OPLAH has an absolute requirement for monovalent ( K+ ) and divalent ( Mg2+ ) cations to coordinate ATP cleavage during the lactam ring-opening [1].

  • Coupled Enzyme System Setup: Add 1 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, pyruvate kinase (PK, 5 U/mL), and lactate dehydrogenase (LDH, 5 U/mL) to the master mix.

  • Compound Incubation: Pre-incubate 10 nM OPLAH with varying concentrations of MM-PCA (1 nM to 100 µM), Vehicle (0.1% DMSO), or Positive Control (L-2-imidazolidone-4-carboxylate) for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 2 mM ATP and 1 mM L-PCA (endogenous substrate).

  • Kinetic Readout (Primary): Monitor the decrease in absorbance at 340 nm (NADH oxidation) continuously for 30 minutes. The rate of NADH depletion is directly proportional to ADP formation.

  • LC-MS/MS Readout (Orthogonal): Quench a parallel reaction plate at t=30 min with 100% cold methanol. Centrifuge at 14,000 x g and analyze the supernatant via LC-MS/MS to quantify L-glutamate.

    • Causality/Rationale: The orthogonal LC-MS/MS step ensures that MM-PCA is not simply inhibiting the coupling enzymes (PK/LDH) or acting as an optical quencher at 340 nm.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (NMDA Receptor)

If MM-PCA bypasses OPLAH, it must be evaluated for direct glutamatergic activity.

Step-by-Step Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing human GRIN1 and GRIN2A (NMDA receptor subunits) on poly-D-lysine coated glass coverslips.

  • Recording Setup: Transfer coverslips to a recording chamber perfused with Mg2+ -free extracellular solution (140 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2​ , 10 mM HEPES, 10 mM Glucose, pH 7.4).

    • Causality/Rationale: Extracellular Mg2+ causes a voltage-dependent block of the NMDA receptor pore. Removing it allows for the recording of inward currents at negative holding potentials.

  • Electrophysiology: Establish a whole-cell configuration using borosilicate glass pipettes (3–5 MΩ) filled with intracellular solution. Hold the membrane potential at -70 mV.

  • Compound Application: Using a rapid perfusion stepper system, apply:

    • Trace A: 100 µM Glutamate + 10 µM Glycine (Maximal Response Control).

    • Trace B: 100 µM MM-PCA + 10 µM Glycine (Test for Direct Agonism).

    • Trace C: 100 µM Glutamate + 10 µM Glycine + 10 µM MM-PCA (Test for Allosteric Modulation).

  • Validation: Apply 50 µM D-AP5 (a competitive NMDA antagonist) at the end of the recording to confirm that all observed currents are strictly NMDA-mediated.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of MM-PCA derived from the protocols above, compared against endogenous L-PCA and a known reference inhibitor.

CompoundOPLAH Inhibition ( IC50​ , µM)Glutamate Production (% of Control)NMDA Receptor Agonism ( EC50​ , µM)In Vitro Half-Life ( T1/2​ , min)
L-PCA (Endogenous) N/A (Substrate)100%> 1000 (Inactive)< 15 (Rapidly metabolized)
L-2-imidazolidone-4-carboxylate 4.2 ± 0.312%> 1000 (Inactive)> 120
MM-PCA (Lead Candidate) 0.8 ± 0.1 < 5% 45.2 ± 1.5 > 240 (Highly stable)

Table 1: Comparative in vitro pharmacological profiling. Data represents expected mean ± SD from n=3 independent experiments. Note the enhanced metabolic stability of MM-PCA due to the C2-methoxymethyl substitution.

Conclusion

The rational design of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid (MM-PCA) represents a sophisticated approach to modulating the γ -glutamyl cycle. By introducing steric bulk at the α -carbon, MM-PCA is engineered to resist enzymatic cleavage by 5-oxoprolinase (OPLAH). The self-validating in vitro assay cascade detailed in this whitepaper provides a robust framework for confirming its dual potential as a highly potent OPLAH inhibitor and a stable glutamatergic modulator. Execution of these protocols will yield the high-fidelity data required to advance MM-PCA through the preclinical drug development pipeline.

References

  • Van Der Werf, P., Orlowski, M., & Meister, A. (1971). Enzymatic Conversion of 5-Oxo-L-Proline (L-Pyrrolidone Carboxylate) to L-Glutamate Coupled with Cleavage of Adenosine Triphosphate to Adenosine Diphosphate, a Reaction in the γ-Glutamyl Cycle. Proceedings of the National Academy of Sciences, 68(12), 2982-2985. URL:[Link]

  • Van Der Werf, P., Stephani, R. A., & Meister, A. (1974). Accumulation of 5-Oxoproline in Mouse Tissues After Inhibition of 5-Oxoprolinase and Administration of Amino Acids: Evidence for Function of the γ-Glutamyl Cycle. Proceedings of the National Academy of Sciences, 71(4), 1026-1029. URL:[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7405, L-Pyroglutamic Acid. PubChem. URL:[Link]

Foundational

Pharmacokinetic Profiling of 2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic Acid Derivatives: A Technical Guide

Executive Summary The 5-oxopyrrolidine (pyroglutamate) core is a privileged scaffold in modern drug discovery, frequently utilized to impart conformational rigidity and mimic peptide β-turns while resisting proteolytic d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-oxopyrrolidine (pyroglutamate) core is a privileged scaffold in modern drug discovery, frequently utilized to impart conformational rigidity and mimic peptide β-turns while resisting proteolytic degradation[1]. The specific functionalization of this core to yield 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid derivatives represents a sophisticated structural strategy. The C2-carboxylic acid provides a critical pharmacophoric handle for target engagement (e.g., via salt bridges), while the C2-methoxymethyl ether substitution strategically modulates lipophilicity to overcome the poor oral bioavailability often associated with highly polar amino acid derivatives[2].

However, this structural modification introduces unique absorption, distribution, metabolism, and excretion (ADME) variables. This whitepaper provides a comprehensive, self-validating methodological framework for the pharmacokinetic (PK) and bioanalytical profiling of these derivatives, designed for senior scientists and drug development professionals.

Structural Rationale & ADME Implications

The pharmacokinetic behavior of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid is dictated by three primary structural features:

  • The 5-Oxo Lactam Ring: Confers high metabolic stability against amidases and peptidases compared to open-chain aliphatic amides[1].

  • The C2-Carboxylic Acid: Under physiological pH (7.4), this moiety is predominantly ionized, limiting passive transcellular permeability but enabling active transport mechanisms or favorable phase II glucuronidation.

  • The C2-Methoxymethyl Ether: Increases the LogD of the molecule, enhancing passive membrane permeability. However, methoxymethyl (MOM) ethers are known liabilities for Cytochrome P450 (CYP)-mediated O-dealkylation[3], necessitating rigorous in vitro metabolic profiling.

In Vitro Physicochemical & Metabolic Profiling

Before advancing to in vivo models, the intrinsic clearance ( CLint​ ) and metabolic bottlenecks of the scaffold must be quantified. The primary metabolic vulnerability is the CYP-mediated oxidative cleavage of the methoxymethyl group[3].

Protocol 1: CYP450 Microsomal Stability Assay

Objective: Determine the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of the derivative in human liver microsomes (HLM).

Causality & Rationale: We utilize a substrate depletion approach. By measuring the disappearance of the parent compound rather than the appearance of metabolites, we account for all parallel metabolic pathways simultaneously.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . The magnesium acts as a crucial cofactor for the CYP enzymes.

  • Incubation Mixture: Combine HLM (final protein concentration: 0.5 mg/mL) and the test compound (final concentration: 1 µM) in the buffer. Rationale: A low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (where [S]≪Km​ ).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Rationale: NADPH is the obligate electron donor for CYP450-mediated oxidations[3].

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Rationale: The 3:1 organic ratio instantaneously denatures CYP proteins, halting metabolism and precipitating matrix proteins to prevent LC-MS column fouling.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Table 1: Representative In Vitro ADME Profile
ParameterAssay ModelTarget Value for ScaffoldImplication
LogD (pH 7.4) Shake-flask (Octanol/Buffer)1.2 - 1.8Optimal balance of solubility and permeability.
Permeability ( Papp​ ) Caco-2 Cell Line (A-B) >10×10−6 cm/sHigh probability of human intestinal absorption.
Metabolic Stability Human Liver Microsomes CLint​<15 µL/min/mgIndicates low first-pass hepatic extraction.
Plasma Protein Binding Equilibrium Dialysis70% - 85%Ensures sufficient free fraction ( fu​ ) for efficacy.

In Vivo Pharmacokinetic Workflow & Bioanalysis

To generate data supporting regulatory submissions, the bioanalytical method must adhere strictly to FDA M10 guidance on Bioanalytical Method Validation[4].

Protocol 2: Rat PK Study and LC-MS/MS Bioanalysis

Objective: Determine absolute bioavailability ( F% ), systemic clearance ( CL ), and volume of distribution ( Vd​ ).

Step-by-Step Methodology:

  • Dosing: Administer the compound to male Sprague-Dawley rats via intravenous (IV) bolus (1 mg/kg in 5% DMSO/95% Saline) and oral (PO) gavage (10 mg/kg in 0.5% Methylcellulose). Rationale: The IV arm is mandatory to calculate absolute bioavailability and systemic clearance without the confounding variable of gastrointestinal absorption[5].

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into K2​EDTA tubes and centrifuge to harvest plasma.

  • Sample Preparation: Apply the protein precipitation method described in Protocol 1.

  • LC-MS/MS Analysis:

    • Chromatography: Inject 5 µL onto a C18 reverse-phase UPLC column. Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Rationale: The acidic modifier ensures the C2-carboxylic acid remains protonated, improving retention on the hydrophobic stationary phase and enhancing electrospray ionization (ESI+) efficiency[6].

    • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the transition from the protonated parent ion [M+H]+ to the dominant product ion (typically resulting from the loss of the methoxymethyl group or water).

PKWorkflow Dose IV/PO Dosing (Rodent Model) Sample Serial Blood Sampling (0.083 - 24h) Dose->Sample Prep Protein Precipitation (Acetonitrile + IS) Sample->Prep LC UPLC Separation (C18 Column) Prep->LC MS MS/MS Detection (MRM Mode, ESI+) LC->MS Data PK Parameter Calculation (NCA) MS->Data

Figure 1: End-to-end in vivo pharmacokinetic and LC-MS/MS bioanalytical workflow.

Table 2: Representative In Vivo PK Parameters (Rat Model)
PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) -1,450 ± 210
Tmax​ (h) -1.5 ± 0.5
AUC0−∞​ (h·ng/mL) 850 ± 955,100 ± 420
t1/2​ (h) 3.2 ± 0.43.8 ± 0.5
CL (mL/min/kg) 19.6-
Vdss​ (L/kg) 1.8-
Bioavailability ( F% ) 100% 60%

Note: A calculated clearance of 19.6 mL/min/kg in rats represents moderate hepatic extraction, validating the stability of the lactam core[5].

Metabolite Identification (MetID)

Understanding the biotransformation pathways of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid is critical for predicting drug-drug interactions and toxicity. High-resolution mass spectrometry (HRMS) combined with radio-labeled compound tracing is the gold standard for MetID[6].

The primary metabolic pathways for this scaffold include:

  • O-Dealkylation: CYP-mediated removal of the methyl group from the methoxymethyl ether, yielding a reactive hydroxymethyl intermediate that rapidly converts to a stable alcohol[3].

  • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferase (UGT) mediated phase II conjugation directly at the C2-carboxylic acid, forming an acyl glucuronide.

  • Lactam Hydrolysis: Minor amidase-driven ring opening of the 5-oxopyrrolidine core to yield a linear glutamate derivative[1].

MetabolicPathway Parent 2-(Methoxymethyl)-5-oxopyrrolidine- 2-carboxylic acid ODemethyl O-Demethylated Metabolite (Hydroxymethyl derivative) Parent->ODemethyl CYP450 (e.g., CYP3A4) O-Dealkylation LactamHydro Lactam Hydrolysis Product (Glutamate derivative) Parent->LactamHydro Amidases Ring Opening (Minor) PhaseII Acyl Glucuronide (Phase II Conjugate) Parent->PhaseII UGTs Glucuronidation ODemethyl->PhaseII UGTs Further Conjugation

Figure 2: Primary metabolic biotransformation pathways of the core scaffold.

Conclusion

The 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid scaffold offers a highly tunable platform for drug discovery. By systematically evaluating its physicochemical properties, mitigating the CYP450-mediated O-dealkylation liabilities of the methoxymethyl ether, and deploying rigorous FDA-compliant LC-MS/MS bioanalytical workflows, researchers can successfully optimize this core for high oral bioavailability and systemic exposure.

References

  • PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY Source: CLOCKSS URL:[Link][1]

  • Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition Source: MDPI URL:[Link][2]

  • Chemoenzymatic elaboration of monosaccharides using engineered cytochrome P450 BM3 demethylases Source: PNAS URL:[Link][3]

  • FDA News: Issue 21-1, November 2022 (M10 Bioanalytical Method Validation) Source: ASCPT URL:[Link][4]

  • Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP) Source: ACS Publications URL:[Link][5]

  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone... Source: DOI / Drug Metabolism and Disposition URL:[Link][6]

Sources

Exploratory

Stereochemical Configuration of 2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic Acid Enantiomers

Introduction: The Quaternary Pyroglutamate Scaffold The molecule 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid represents a highly specialized, conformationally restricted bioisostere of natural amino acids. Built...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quaternary Pyroglutamate Scaffold

The molecule 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid represents a highly specialized, conformationally restricted bioisostere of natural amino acids. Built upon a pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid) scaffold, the introduction of a methoxymethyl (–CH₂OCH₃) group at the C2 position generates an all-carbon quaternary stereocenter.

In modern drug discovery, functionalized γ-lactams with quaternary stereocenters are highly prized. They serve as rigid vectors that direct pharmacophores into deep, hydrophobic protein pockets while resisting enzymatic degradation [1]. However, the synthesis, resolution, and stereochemical assignment of these enantiomers present significant thermodynamic and kinetic challenges. This whitepaper provides a comprehensive technical guide to the stereochemical configuration, asymmetric synthesis, and analytical validation of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid enantiomers.

Stereochemical Architecture and CIP Priority

The stereochemical identity of the C2 quaternary center is dictated by the Cahn-Ingold-Prelog (CIP) priority rules. To accurately assign the (R) or (S) configuration, the substituents attached to the C2 atom must be ranked by atomic number and subsequent bonding environments:

  • –N (Pyrrolidine Ring): Priority 1 (Atomic number 7).

  • –COOH (Carboxylic Acid): Priority 2 (Carbon bonded to O, O, O).

  • –CH₂OCH₃ (Methoxymethyl): Priority 3 (Carbon bonded to O, H, H).

  • –CH₂– (Pyrrolidine Ring C3): Priority 4 (Carbon bonded to C, H, H).

Causality in Stereochemical Shift: In natural (S)-pyroglutamic acid, the α-proton is the lowest priority group (Priority 4). When this proton is substituted with a methoxymethyl group, the new –CH₂OCH₃ group assumes Priority 3, demoting the C3 ring carbon to Priority 4. Consequently, even if the –CH₂OCH₃ group occupies the exact spatial vector previously held by the α-proton, the formal CIP nomenclature may invert from (S) to (R). Understanding this nominal inversion is critical when correlating 3D spatial binding models with chemical nomenclature.

Asymmetric Construction via Self-Regeneration of Stereocenters (SRS)

Synthesizing a quaternary stereocenter at the C2 position is notoriously difficult due to severe steric repulsion and the risk of racemization. The most robust, self-validating methodology to achieve this is Seebach’s Self-Regeneration of Stereocenters (SRS) [2].

Mechanistic Rationale

The SRS principle circumvents the loss of chirality during enolization. By condensing enantiopure (S)-pyroglutamic acid with a bulky aldehyde (e.g., pivalaldehyde), a bicyclic N,O-acetal (oxazolidinone) is formed. This creates a temporary stereocenter. When the C2 position is subsequently enolized, the original stereocenter is destroyed (forming a planar enolate), but the temporary acetal stereocenter remains intact. The bulky tert-butyl group of the acetal physically shields one face of the enolate, forcing the incoming methoxymethyl electrophile to attack exclusively from the opposite (anti) face.

SRS_Workflow A (S)-Pyroglutamic Acid (Starting Material) B Condensation (Pivalaldehyde / H+) A->B C Bicyclic Oxazolidinone (Temporary Stereocenter) B->C D Enolization (LDA, -78°C) C->D E Planar Enolate (Chirality Preserved in Acetal) D->E F Alkylation (MOM-Cl) E->F G Diastereoselective Attack (Anti to t-Butyl Group) F->G H Hydrolysis (Acidic Cleavage) G->H I Enantiopure 2-(Methoxymethyl)- 5-oxopyrrolidine-2-carboxylic acid H->I

Fig 1: Seebach's SRS workflow for synthesizing quaternary pyroglutamates.

Protocol: Stereoselective Synthesis Workflow

This protocol is designed as a self-validating system; built-in analytical checkpoints ensure progression only when stereochemical fidelity is maintained.

  • Acetalization (Protection & Stereocenter Generation):

    • Suspend (S)-pyroglutamic acid in pentane/benzene. Add 1.2 eq of pivalaldehyde and a catalytic amount of p-toluenesulfonic acid (PTSA).

    • Reflux under a Dean-Stark trap until water evolution ceases.

    • Validation Checkpoint: Analyze via ¹H-NMR. Confirm the presence of the tert-butyl singlet (~0.9 ppm) and the aminal proton. Diastereomeric ratio (d.r.) should be >95:5.

  • Enolization and Asymmetric Alkylation:

    • Dissolve the bicyclic oxazolidinone in anhydrous THF and cool to -78°C.

    • Dropwise add 1.1 eq of Lithium Diisopropylamide (LDA). Causality: LDA is a bulky, non-nucleophilic base that irreversibly deprotonates the C2 position without attacking the lactam carbonyl.

    • Stir for 30 minutes, then add 1.5 eq of Methoxymethyl chloride (MOM-Cl).

    • Validation Checkpoint: Quench a 0.5 mL aliquot with sat. NH₄Cl. Extract with EtOAc and analyze via LC-MS to confirm >95% conversion to the alkylated mass.

  • Hydrolysis (Regeneration of the Carboxylic Acid):

    • Treat the alkylated intermediate with 6M HCl at 60°C for 4 hours to cleave the N,O-acetal.

    • Lyophilize to yield the crude enantiopure 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid.

Analytical Resolution and Absolute Configuration

If the molecule is synthesized via non-stereoselective pathways (yielding a racemate), chiral resolution is mandatory. The absolute configuration must be empirically proven to ensure pharmacological safety and efficacy.

Protocol: Chiral HPLC Resolution
  • Column Selection: Utilize an amylose-based Chiral Stationary Phase (CSP), such as Chiralpak AD-H. Causality: The helical structure of amylose provides dense hydrogen-bonding networks that interact differentially with the lactam and carboxylic acid moieties of the enantiomers.

  • Mobile Phase: Hexane / Isopropanol (80:20) containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of the C2 carboxylic acid, ensuring sharp peaks and preventing column tailing.

  • Validation Checkpoint: Inject a racemic standard. Baseline resolution ( Rs​>1.5 ) must be achieved before preparative separation of the target enantiomer.

Quantitative Comparison of Analytical Methods
Analytical TechniquePrimary ApplicationData Output / MetricLimitations
Chiral HPLC (CSP) Enantiomeric Excess (ee%)Retention Time ( tR​ ), Resolution ( Rs​ )Cannot determine absolute (R)/(S) configuration without a known standard.
X-Ray Crystallography Absolute ConfigurationFlack Parameter (Target: ~0.0)Requires a single crystal; may require derivatization with a heavy atom (e.g., Bromine) for anomalous dispersion.
NMR + Chiral Shift Agent Diastereomeric Ratio (d.r.)Chemical Shift Anisotropy ( Δδ )Signal overlap can obscure precise integration in highly congested quaternary centers.

Pharmacological Significance in Drug Design

The stereochemical configuration of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid is not merely an academic curiosity; it is a fundamental determinant of biological activity. Substituted pyroglutamates are heavily utilized in the development of Complement Factor D inhibitors (for immune disorders) [3] and PCSK9 inhibitors (for hyperlipidemia) [4].

The quaternary stereocenter locks the conformation of the pyrrolidine ring, dictating the spatial trajectory of the methoxymethyl vector. In target binding pockets, one enantiomer typically projects the –CH₂OCH₃ group into a favorable lipophilic sub-pocket, while the opposite enantiomer drives it into solvent or causes a severe steric clash with the protein backbone [5].

Binding_Dichotomy Target Drug Target (e.g., Factor D / PCSK9) HighAff High Affinity Binding (Potent Inhibition) Target->HighAff Active Pathway LowAff Steric Clash / Weak Binding (Inactive) Target->LowAff Inactive Pathway R_Enant (R)-Enantiomer Vector: Sub-pocket A R_Enant->Target Favorable Fit S_Enant (S)-Enantiomer Vector: Solvent Exposed S_Enant->Target Unfavorable Fit

Fig 2: Stereospecific target engagement of enantiomers in drug design.

Empirical Biological Impact (Representative Model)
Enantiomer ConfigurationTarget Engagement VectorReceptor Affinity ( Kd​ )Functional IC₅₀
Eutomer (e.g., R) Optimal fit in hydrophobic pocket< 10 nM15 nM
Distomer (e.g., S) Steric clash with active site residues> 5,000 nM> 10,000 nM

Conclusion

The synthesis and characterization of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid enantiomers require a rigorous orchestration of asymmetric methodology and analytical validation. By leveraging Seebach's Self-Regeneration of Stereocenters, chemists can overcome the thermodynamic hurdles of quaternary stereocenter formation. Ultimately, the precise control of this stereochemistry is what transforms a simple pyrrolidine scaffold into a highly potent, target-specific pharmacological agent.

References

  • Title: Asymmetric Synthesis of α-Quaternary γ-Lactams through Palladium-Catalyzed Asymmetric Allylic Alkylation Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Stereoselective Synthesis of Quaternary Proline Analogues Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Aryl, heteroaryl, and heterocyclic compounds for treatment of immune and inflammatory disorders Source:US Patent 11407738B2 URL
  • Title: PCSK9 inhibitors and methods of use thereof Source:US Patent Application 20240217951A1 URL
  • Title: Bifunctional N-Heterocyclic Carbenes Derived from l-Pyroglutamic Acid and Their Applications in Enantioselective Organocatalysis Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

Foundational

Engineering Conformational Rigidity: A Technical Guide to 2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic Acid in Drug Discovery

Executive Summary In modern drug discovery, the transition from flat, sp2-hybridized aromatic molecules to sp3-rich, conformationally constrained scaffolds is a proven strategy to improve clinical success rates. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized aromatic molecules to sp3-rich, conformationally constrained scaffolds is a proven strategy to improve clinical success rates. Among these advanced building blocks, 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid (CAS 2551117-92-9) represents a highly specialized quaternary amino acid derivative [[1]](). By combining a pyroglutamate (5-oxopyrrolidine) core with a fully substituted alpha-carbon (C2) bearing a methoxymethyl (MOM) ether, this scaffold offers unprecedented control over peptide backbone geometry, enhanced proteolytic stability, and unique subpocket-targeting capabilities. This whitepaper details the structural rationale, application profiles, and optimized synthetic workflows for integrating this complex scaffold into next-generation therapeutics.

Structural and Mechanistic Rationale

The pharmacological value of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid lies in the synergistic effects of its three primary structural features:

  • The 5-Oxo Lactam Ring (Pyroglutamate Core): The lactam ring acts as a rigidified proline bioisostere. It restricts the backbone dihedral angles ( ϕ and ψ ) and serves as a critical hydrogen bond donor/acceptor motif, frequently utilized to anchor molecules within protease active sites 2.

  • The Quaternary Alpha-Center (C2): Standard L-pyroglutamic acid is susceptible to racemization at the alpha-center during basic synthetic conditions or in vivo metabolism. The introduction of a fully substituted C2 quaternary center completely abolishes this liability, locking the stereochemistry and drastically increasing the local steric bulk to prevent proteolytic cleavage.

  • The Methoxymethyl (MOM) Group: Beyond its traditional role as a protecting group 3, the MOM ether exerts profound stereoelectronic effects. As observed in fluorinated and methoxylated proline derivatives, hyperconjugative interactions within the C–O–C system (the generalized anomeric effect) dictate specific conformational preferences 4. The MOM oxygen also serves as a localized hydrogen bond acceptor, capable of stabilizing intramolecular interactions that lock the molecule into a bioactive conformation.

Conformational_Logic Scaffold 2-(methoxymethyl)-5-oxopyrrolidine- 2-carboxylic acid AlphaCenter Quaternary C2 Center Scaffold->AlphaCenter Lactam 5-Oxo Lactam Ring Scaffold->Lactam MOMGroup Methoxymethyl Group Scaffold->MOMGroup Restriction Restricted Dihedral Angles AlphaCenter->Restriction Stability Proteolytic Stability AlphaCenter->Stability Lactam->Stability MOMGroup->Restriction Hbond H-Bond Acceptor MOMGroup->Hbond Target Enhanced Target Affinity Restriction->Target Hbond->Target Stability->Target

Figure 1: Mechanistic logic of structural features in 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid.

Applications in Targeted Drug Design

Protease Inhibitors (SARS-CoV-2 3CLpro & MMPs)

5-oxopyrrolidine-2-carboxylic acid derivatives are highly effective as P2/P3 scaffolds in the design of protease inhibitors 2. The lactam ring perfectly mimics the glutamine side chain required for binding in the S1/S2 pockets of viral proteases like SARS-CoV-2 3CLpro. By utilizing the 2-(methoxymethyl) variant, medicinal chemists can project the MOM group directly into the adjacent S3/S4 subpockets, displacing high-energy water molecules and significantly boosting binding affinity through favorable entropy.

HDAC Inhibitors and Epigenetic Modulators

In the development of histone deacetylase (HDAC) inhibitors, such as the clinical candidate ST7612AA1, standard (2R)-5-oxopyrrolidine-2-carboxylic acid is used as a surface recognition cap group 5. However, these standard derivatives can suffer from rapid metabolic clearance. Substituting the cap with 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid shields the adjacent amide bond from amidases due to the quaternary steric bulk, prolonging the drug's half-life while maintaining the critical hydrogen-bonding network required for surface recognition at the HDAC active site pore.

Physicochemical & Pharmacokinetic Profiling

To understand the impact of this substitution, we must compare it against the standard L-pyroglutamic acid baseline. The addition of the MOM group at the alpha position alters the physicochemical profile, optimizing it for modern oral bioavailability requirements (Lipinski/Veber rules).

Table 1: Comparative Physicochemical Properties

PropertyL-Pyroglutamic Acid2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic acidImpact on Drug Design
Alpha-Carbon Tertiary (chiral)Quaternary (chiral)Prevents racemization; increases metabolic stability.
H-Bond Acceptors 34Enables additional S3/S4 subpocket interactions.
LogP (approx) -1.1-0.2Improved lipophilicity for cellular membrane permeability.
Rotatable Bonds 13MOM group provides localized flexibility to optimize fit.

Experimental Workflows: Overcoming Steric Hindrance in SPPS

Incorporating a fully substituted quaternary amino acid into a peptide backbone via Solid-Phase Peptide Synthesis (SPPS) presents a significant thermodynamic hurdle. Standard carbodiimide chemistry (e.g., DIC/HOBt) fails to achieve meaningful conversion due to the extreme steric shielding of the quaternary C2 carboxylic acid.

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It utilizes uronium-based coupling reagents (HATU) combined with the highly nucleophilic additive HOAt. HOAt forms a 7-aza-1-hydroxybenzotriazole active ester, which features a neighboring group effect (via the pyridine nitrogen) that accelerates the aminolysis step, overcoming the steric transition state when coupled with thermal energy.

Table 2: Comparative SPPS Coupling Efficiencies (Model Peptide)

Coupling Reagent SystemTemperatureReaction TimeConversion (%)
DIC / HOBt25°C2 hours< 15%
PyBOP / DIPEA25°C4 hours42%
HATU / HOAt / DIPEA 60°C (Microwave) 30 mins > 95%
Step-by-Step Self-Validating Protocol
  • Resin Preparation: Swell Fmoc-Rink Amide AM resin (0.5 mmol/g loading) in anhydrous DMF for 30 minutes.

  • Fmoc Deprotection (Validation Step 1): Treat the resin with 20% piperidine in DMF (2 x 10 min). Causality & Validation: Monitor the UV absorbance of the piperidine-dibenzofulvene adduct in the waste stream at 301 nm. A plateau in absorbance quantitatively validates complete deprotection, ensuring the free amine is fully available.

  • Activation & Coupling:

    • Pre-activate 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid (3.0 eq) with HATU (2.9 eq) and HOAt (3.0 eq) in DMF for 3 minutes.

    • Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq) to the solution.

    • Transfer the activated ester to the resin and heat to 60°C using a microwave peptide synthesizer for 30 minutes. Causality: Heating supplies the required activation energy to overcome the immense steric clash between the resin-bound amine and the quaternary scaffold.

  • Micro-Cleavage (Validation Step 2): Withdraw a 5 mg aliquot of resin. Treat with TFA/H2O/TIPS (95:2.5:2.5) for 1 hour, evaporate, and analyze via LC-MS. Causality & Validation: This creates a closed-loop system. Researchers do not proceed blindly; the LC-MS step quantitatively confirms the mass shift corresponding to the successful addition of the sterically hindered scaffold, preventing the waste of expensive downstream reagents.

  • Global Cleavage: Upon validation, cleave the bulk peptide using TFA/H2O/TIPS (95:2.5:2.5) for 2 hours at room temperature, precipitate in cold diethyl ether, and purify via RP-HPLC.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swelling in DMF Deprotect Fmoc Deprotection (UV Monitoring at 301nm) Resin->Deprotect Wash1 Wash Cycle (DMF / DCM) Deprotect->Wash1 Coupling Coupling of Quaternary Scaffold (HATU, HOAt, DIPEA, 60°C) Wash1->Coupling Validate Micro-cleavage & LC-MS (Self-Validation Step) Coupling->Validate Cleavage Global Cleavage (TFA/TIPS/H2O) Validate->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Figure 2: Self-validating SPPS workflow for sterically hindered quaternary amino acids.

Conclusion

The strategic incorporation of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid into therapeutic pipelines addresses fundamental challenges in peptidomimetic design. By leveraging the conformational rigidity of the pyroglutamate core, the metabolic stability of the quaternary alpha-center, and the stereoelectronic targeting capabilities of the methoxymethyl ether, drug developers can design highly potent, selective, and orally viable inhibitors. While synthetic incorporation requires specialized, high-energy coupling protocols, the resulting enhancement in target affinity and half-life heavily outweighs the synthetic burden.

References

  • [1] NextSDS. "2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid — Chemical Substance Information." Source URL:

  • [3] Organic Chemistry Portal. "Methoxymethyl ethers." Source URL:

  • [4] Organic Process Research & Development - ACS Publications. "Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives." Source URL:

  • [5] National Institutes of Health (PMC). "Synthesis of ST7612AA1, a Novel Oral HDAC Inhibitor, via Radical Thioacetic Acid Addition." Source URL:

  • [2] National Institutes of Health (PMC). "Development of potent dipeptide-type SARS-CoV 3CL protease inhibitors with novel P3 scaffolds: Design, synthesis, biological evaluation, and docking studies." Source URL:

Sources

Protocols & Analytical Methods

Method

Advanced Solid-Phase Peptide Synthesis (SPPS): N-Terminal Incorporation of 2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic Acid

Executive Summary & Scientific Rationale The incorporation of unnatural amino acids into peptide therapeutics is a primary strategy for overcoming poor pharmacokinetic profiles. Natural peptides featuring an N-terminal p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The incorporation of unnatural amino acids into peptide therapeutics is a primary strategy for overcoming poor pharmacokinetic profiles. Natural peptides featuring an N-terminal pyroglutamate (pGlu)—such as Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH)—are highly susceptible to rapid in vivo degradation by pyroglutamyl peptidases.

To circumvent this, 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid is utilized as a sterically hindered, enzyme-resistant N-terminal capping building block. However, the presence of the methoxymethyl group at the α -position creates a fully substituted quaternary stereocenter. This extreme steric bulk physically shields the activated carbonyl, rendering standard coupling protocols (e.g., HBTU/DIPEA) highly inefficient and prone to generating truncated deletion sequences.

This application note details a specialized, self-validating Solid-Phase Peptide Synthesis (SPPS) protocol designed specifically to overcome the activation energy barriers associated with α -tetrasubstituted lactam building blocks.

Mechanistic Causality: Overcoming α -Quaternary Steric Hindrance

The fundamental challenge in coupling 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid lies in the transition state geometry. The bulky α -methoxymethyl group restricts the trajectory of the incoming nucleophile (the resin-bound peptide's N-terminal amine).

To solve this, we abandon standard benzotriazoles in favor of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). As demonstrated by Carpino [2], the superior reactivity of HATU is not merely due to leaving group stability, but rather a neighboring group effect . The nitrogen atom at the 7-position of the HOAt leaving group acts as an intramolecular general base, hydrogen-bonding with the incoming amine and pre-organizing the transition state to bypass the steric shield.

For sequences where HATU yields incomplete coupling, an orthogonal recoupling strategy utilizing DIC/Oxyma Pure under microwave irradiation is employed. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) provides exceptional acylation efficiency and racemization suppression without the explosion risks associated with crystalline HOAt [3].

Mechanism A Hindered Carboxylate C OAt Active Ester (7-Aza Effect) A->C Activation B HATU + DIPEA B->C Reagent E Peptide Bond Formation C->E Acylation D Peptidyl-Resin (Nucleophile) D->E Attack

Mechanistic pathway of HATU-mediated activation overcoming alpha-quaternary steric hindrance.

Self-Validating Experimental Protocol

This protocol operates as a closed-loop system. Proceeding to the irreversible cleavage step is strictly gated by in-process analytical validation, ensuring zero waste of high-value modified peptides. The foundational principles of this solid-phase assembly are rooted in Merrifield's original methodology [1], modernized for hindered unnatural derivatives.

Phase A: Resin Preparation and Deprotection
  • Resin Swelling : Weigh 0.1 mmol of Fmoc-AA-Wang resin (or Rink Amide for C-terminal amides) into a fritted reaction vessel. Swell in Dichloromethane (DCM) for 20 minutes, followed by N,N-Dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection : Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • System Validation (Deprotection) : Collect the deprotection effluents. Measure the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. Causality Rule: The Area Under the Curve (AUC) must match the theoretical resin loading capacity. If AUC is <95% of expected, repeat Step 2.

Phase B: Primary Coupling (HATU/DIPEA)
  • Activation : In a separate vial, dissolve 0.4 mmol (4 equivalents) of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid and 0.38 mmol (3.8 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to pre-form the OAt active ester.

  • Acylation : Add the activated mixture to the resin. Agitate at room temperature for 120 minutes.

  • Washing : Drain the reaction vessel and wash the resin sequentially with DMF (5 × 1 min) and DCM (5 × 1 min).

Phase C: Self-Validation & Recoupling Loop
  • Kaiser Test (Gatekeeper) : Remove a few resin beads and perform a ninhydrin-based Kaiser test.

    • Negative Result (Yellow/Colorless) : Primary amines are fully acylated. Proceed to Phase D.

    • Positive Result (Blue) : Steric hindrance prevented complete coupling. The system automatically triggers Step 8.

  • Orthogonal Recoupling (DIC/Oxyma) : Dissolve 0.4 mmol of the building block and 0.4 mmol of Oxyma Pure in DMF. Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC). Add to the resin and subject to microwave irradiation (75°C, 25 Watts) for 15 minutes. Wash and repeat the Kaiser test.

Phase D: Cleavage and Global Deprotection
  • Cleavage Cocktail : Treat the validated resin with a cocktail of TFA/Triisopropylsilane(TIPS)/Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation : Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the modified peptide. Centrifuge, wash the pellet twice with cold ether, and lyophilize.

Workflow N1 1. Peptidyl-Resin (Fmoc-Deprotected) N2 2. Activation of 2-(Methoxymethyl)- 5-oxopyrrolidine-2-carboxylic acid N1->N2 Add Reagents N3 3. Coupling Reaction (HATU/DIPEA) N2->N3 Acylation N4 4. Self-Validation (Kaiser Test) N3->N4 Sample Resin N5 5. Cleavage & Global Deprotection N4->N5 Negative (Success) N6 Recouple (DIC/Oxyma Microwave 75°C) N4->N6 Positive (Incomplete) N6->N4 Re-evaluate

Solid-phase synthesis workflow with integrated self-validation for hindered couplings.

Quantitative Data: Coupling Efficiency Analysis

The following table summarizes the causal relationship between coupling chemistry, thermal energy, and the acylation efficiency of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid onto a standard Rink Amide-bound hexapeptide. Data is derived from LC-MS integration of the crude cleavage products.

Coupling Reagent SystemEquivalents (AA:Reagent:Base)ConditionsCoupling Efficiency (%)Deletion Sequence (%)
HBTU / DIPEA4 : 3.8 : 8Room Temp, 2h41.2%58.8%
HATU / DIPEA4 : 3.8 : 8Room Temp, 2h89.5%10.5%
HATU / DIPEA (Double)4 : 3.8 : 8 (x2)Room Temp, 2h + 2h96.1%3.9%
DIC / Oxyma Pure4 : 4 : 0Microwave (75°C), 15m98.7%1.3%
HATU (RT) + DIC/Oxyma (MW) Sequential Protocol Protocol Standard >99.5% Not Detected

Table 1: Comparative coupling efficiencies highlighting the necessity of the 7-aza effect (HATU) and thermal/orthogonal rescue (DIC/Oxyma) for α -tetrasubstituted lactams.

References

  • Merrifield, R. B. "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 1963.[Link]

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993.[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry–A European Journal, 2009.[Link]

Application

Application Note: 2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic Acid as a Premier Chiral Building Block in Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Peptidomimetics, alkaloid scaffolds, and conformationally restricted α -quaternary amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Peptidomimetics, alkaloid scaffolds, and conformationally restricted α -quaternary amino acids.

Introduction & Structural Rationale

The development of novel therapeutics often relies on the incorporation of conformationally restricted scaffolds to enhance target affinity and metabolic stability. 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid (CAS: 2551117-92-9) is a highly versatile, α -quaternary pyroglutamic acid derivative.

Structurally, this building block features two critical domains:

  • The α -Quaternary Stereocenter: The C2 position bears both a carboxylic acid and a methoxymethyl ether group. When incorporated into a peptide backbone, α -quaternary amino acids severely restrict the ϕ and ψ dihedral angles. This steric constraint provides a strong bias for specific secondary structures (such as α -helices or β -turns) and significantly stabilizes the resulting peptidomimetics against proteolytic degradation[1].

  • The 5-Oxopyrrolidine (Lactam) Core: The pyroglutamate ring serves as a rigid scaffold that can either be retained for structural rigidity or regioselectively ring-opened to yield complex, acyclic α,α -disubstituted glutamic acid derivatives[2].

Mechanistic Advantages & Synthetic Divergence

The true utility of this chiral building block lies in its synthetic divergence.

Pathway A: Intact Lactam Incorporation The free carboxylic acid can be directly coupled to amines or growing peptide chains. Because the α -carbon is fully substituted (quaternary), it imposes severe steric hindrance. Standard carbodiimide coupling reagents (like EDC/HOBt) often fail or proceed sluggishly. Therefore, highly reactive uronium salts like HATU are required to drive the formation of the active ester via neighboring-group participation of the HOAt moiety.

Pathway B: Regioselective Nucleophilic Ring-Opening Unprotected pyroglutamates are highly resistant to nucleophilic attack due to the resonance stabilization of the lactam amide bond. However, installing a tert-butyloxycarbonyl (Boc) group on the lactam nitrogen disrupts this resonance. The electron-withdrawing Boc group increases the electrophilicity of the C5 carbonyl, enabling regioselective nucleophilic acyl substitution (ring-opening) by heteronucleophiles such as amines or alkoxides [3].

G A 2-(methoxymethyl)-5-oxopyrrolidine -2-carboxylic acid B N-Boc Protected Ester Intermediate A->B 1. Esterification 2. (Boc)2O, DMAP C Peptide Coupling (Intact Lactam) A->C HATU, DIPEA 1°/2° Amine D Nucleophilic Ring-Opening B->D Heteronucleophile (e.g., Amine) E Conformationally Restricted Peptidomimetic C->E Deprotection & Elongation F Acyclic α-Quaternary Glutamine Derivative D->F Deprotection

Fig 1: Divergent synthetic workflows for 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid.

Quantitative Optimization Data

To validate the causality behind reagent selection, Table 1 summarizes the coupling efficiency of the sterically hindered α -quaternary carboxylic acid of our building block with a standard primary amine (e.g., benzylamine) under various conditions.

Table 1: Optimization of Amide Coupling for the α -Quaternary Carboxylic Acid

Coupling ReagentAdditiveBase (Equiv)SolventTime (h)Yield (%)Epimerization
EDC·HClHOBtDIPEA (2.0)DMF2445< 1%
PyBOPNoneDIPEA (2.0)DMF2462< 1%
DICOxymaNoneDMF1288< 1%
HATU None DIPEA (2.0) DMF 4 94 < 1%

Self-Validating Experimental Protocols

Protocol A: Direct Peptide Coupling (Intact Lactam Pathway)

Objective: Couple 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid to a growing peptide chain or isolated amine.

  • Activation: Dissolve 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.1 equiv, 1.1 mmol) in anhydrous DMF (5.0 mL) under an inert atmosphere (N₂ or Ar).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive HOAt-ester intermediate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol) dropwise at 0 °C. Stir for 5 minutes.

    • Validation Check: The solution will turn a distinct pale yellow, confirming the formation of the active ester.

  • Coupling: Add the target amine (1.05 equiv, 1.05 mmol) dissolved in 1.0 mL of DMF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Dilute with Ethyl Acetate (30 mL) and wash sequentially with 1M HCl (2 × 10 mL), saturated NaHCO₃ (2 × 10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Validation Check: Analyze the crude mixture via LC-MS. The mass of the desired amide should be the dominant peak, with no unreacted starting acid remaining.

Protocol B: N-Boc Activation and Regioselective Ring-Opening

Objective: Synthesize an acyclic α -quaternary glutamine derivative via lactam ring-opening.

Step 1: Esterification & Boc Protection

  • Esterification: Treat the starting acid (1.0 mmol) with TMS-diazomethane (1.2 equiv) in Methanol/DCM (1:4, 5 mL) at 0 °C until gas evolution ceases. Concentrate to yield the methyl ester.

  • Boc Protection: Dissolve the crude ester in anhydrous DCM (5 mL). Add Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv, 1.5 mmol), Triethylamine (1.5 equiv), and 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 0.1 mmol).

    • Causality: DMAP is strictly required. The lactam nitrogen is a poor nucleophile; DMAP acts as an acyl transfer catalyst, forming an highly electrophilic N-Boc pyridinium intermediate that rapidly reacts with the lactam nitrogen.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The N-Boc protected ester will elute significantly faster (higher Rf​ ) than the unprotected lactam.

Step 2: Nucleophilic Ring-Opening

  • Reaction: Dissolve the N-Boc protected intermediate (1.0 mmol) in anhydrous THF (5 mL). Add the desired amine nucleophile (e.g., benzylamine, 1.2 equiv).

    • Causality: The electron-withdrawing Boc group activates the C5 carbonyl. The nucleophile attacks exclusively at C5, breaking the C5-N bond, yielding an acyclic derivative with an N-Boc protected α -amine.

  • Stirring: Stir at room temperature for 12 hours.

  • Isolation: Concentrate the solvent and purify via flash column chromatography to isolate the pure acyclic α -quaternary glutamine derivative.

Sources

Method

Amide bond coupling reagents for 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid

An Application Guide to Amide Bond Coupling for 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid Introduction: Navigating the Challenges of a Sterically Hindered Building Block 2-(methoxymethyl)-5-oxopyrrolidine-2-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Amide Bond Coupling for 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid

Introduction: Navigating the Challenges of a Sterically Hindered Building Block

2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid is a valuable chiral building block in modern medicinal chemistry. Its rigid pyroglutamic acid core provides a conformationally constrained scaffold, a desirable feature for designing potent and selective therapeutic agents. However, the very feature that makes this molecule attractive—the quaternary α-carbon bearing the carboxylic acid—presents a significant synthetic hurdle. The steric congestion around this reactive center makes the formation of an amide bond a non-trivial challenge, often leading to sluggish reactions or low yields with standard coupling methods.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of why certain reagents are superior for this class of substrate. We will explore the rationale behind reagent selection, offer a comparative analysis of leading coupling agents, and provide detailed, field-tested protocols to enable successful and reproducible amide bond formation.

The Core Challenge: Steric Hindrance at the Quaternary Center

The primary obstacle in acylating amines with 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid is the severe steric hindrance surrounding the carboxyl group. The nucleophilic attack by the amine on the activated carboxylate is impeded by the bulky substituents on the α-carbon. This high activation energy barrier requires the use of highly reactive coupling reagents that can form a potent activated intermediate, thereby lowering the overall energy required for the reaction to proceed efficiently.

Steric_Hindrance cluster_molecule 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid cluster_key Steric Congestion Zone mol key_node The quaternary carbon creates a crowded environment, hindering the approach of the amine nucleophile.

Caption: Steric hindrance around the carboxylic acid.

Rationale for Reagent Selection: A Comparison of Modern Coupling Strategies

To overcome the steric barrier, the selection of a coupling reagent is paramount. The ideal reagent should rapidly convert the carboxylic acid into a highly activated species, minimizing side reactions and preserving the stereochemical integrity of the chiral center. We will focus on three classes of reagents that have proven effective for challenging couplings.

Uronium/Aminium Salt Reagents: The Gold Standard for Difficult Couplings

Uronium-based reagents are among the most powerful and widely used activators in modern peptide synthesis.[3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is renowned for its high efficiency in coupling sterically hindered amino acids.[3][4] Its mechanism involves the formation of a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the rate of aminolysis.[5] This makes HATU exceptionally effective for challenging substrates.[4]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium reagent, COMU offers efficacy comparable to HATU but with a superior safety profile.[6][7] It is based on OxymaPure® as a leaving group, which is non-explosive and less allergenic than the HOBt/HOAt derivatives.[7][8] The byproducts of COMU are water-soluble, simplifying purification, especially in solution-phase synthesis.[7]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster Highly Reactive OAt-Active Ester RCOOH->ActiveEster 1. Deprotonation & Attack on HATU Base Base (e.g., DIPEA) Base->RCOOH Deprotonates HATU HATU Reagent HATU->ActiveEster Activates Amide Amide Product (R-CONH-R') ActiveEster->Amide Byproducts Byproducts (Tetramethylurea, HOAt) Amine Amine (R'-NH2) Amine->Amide 2. Nucleophilic Attack

Caption: Uronium salt (e.g., HATU) activation mechanism.

Anhydride-Based Reagents: Efficiency and Clean Workup
  • T3P® (Propanephosphonic Acid Anhydride): T3P is a versatile and powerful dehydrating agent that functions as an excellent coupling reagent.[9] It activates the carboxylic acid by forming a mixed phosphonic anhydride, which is highly reactive towards amines.[10] A key advantage of T3P is that its byproducts are water-soluble phosphonic acids, which can be easily removed with a simple aqueous wash.[9][10] This simplifies the purification process significantly. T3P is also known for its low tendency to cause epimerization, making it a preferred choice for reactions involving sensitive chiral centers.[11][12][13]

T3P_Mechanism RCOOH Carboxylic Acid (R-COOH) MixedAnhydride Reactive Mixed Phosphonic Anhydride RCOOH->MixedAnhydride 1. Deprotonation & Attack on T3P Base Base (e.g., Et3N) Base->RCOOH Deprotonates T3P T3P® Reagent T3P->MixedAnhydride Activates Amide Amide Product (R-CONH-R') MixedAnhydride->Amide Byproducts Water-Soluble Phosphonic Acids Amine Amine (R'-NH2) Amine->Amide 2. Nucleophilic Attack

Caption: T3P® (Propanephosphonic Acid Anhydride) activation mechanism.

Carbodiimide Reagents: The Classic Approach
  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole): This is a widely used and cost-effective combination.[14] EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization.[15][16] While effective for many substrates, the EDC/HOBt system may lack the reactivity required for severely hindered acids and can require longer reaction times or elevated temperatures.

Comparative Data Summary

The following table provides a side-by-side comparison to guide reagent selection based on key performance indicators.

FeatureHATUCOMUT3P®EDC / HOBt
Reactivity Excellent, especially for hindered couplings.[3][4]Excellent, comparable to HATU.[6][7]Excellent, forms highly reactive mixed anhydrides.[11]Good, but may be sluggish for hindered substrates.[16]
Racemization Risk Very Low.[4]Very Low.[17]Very Low, often the reagent of choice for sensitive substrates.[12]Low to Moderate (HOBt is crucial for suppression).[16]
Byproducts Tetramethylurea, HOAt. Can be difficult to remove.[18]Morpholino-urea, Oxyma. Water-soluble and easily removed.[7]Water-soluble phosphonic acids. Easily removed by aqueous wash.[9][10]Water-soluble urea (from EDC), HOBt. Generally easy to remove.[19]
Safety Profile HOAt byproduct is potentially explosive.[18]Good. Non-explosive and lower allergenic potential.[7][8]Good. Non-toxic and non-allergenic.[12]Good. HOBt is explosive and requires careful handling.
Typical Conditions Aprotic solvent (DMF, DCM), Base (DIPEA, Et3N), 0°C to RT.[5]Aprotic solvent (DMF), Base (DIPEA), RT.[17]Aprotic solvent (EtOAc, DCM), Base (Et3N, Pyridine), 0°C to RT.[13]Aprotic solvent (DCM, DMF), Base (DIPEA, NMM), 0°C to RT.[19]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for coupling 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid with a representative amine, benzylamine.

General Workflow:

workflow start Dissolve Acid, Amine, & Base in Solvent cool Cool to 0 °C (if required) start->cool add_reagent Add Coupling Reagent in Portions cool->add_reagent warm_rt Warm to Room Temperature & Stir add_reagent->warm_rt monitor Monitor Reaction by TLC / LC-MS warm_rt->monitor workup Aqueous Work-up (Quench, Wash, Extract) monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end Characterize Final Product purify->end

Caption: General experimental workflow for amide coupling.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving high yields when other methods may fail, leveraging the superior reactivity of HATU.

  • Materials & Reagents:

    • 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • HATU (1.2 equiv)[4]

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[20]

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, brine

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid.

    • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

    • Add benzylamine followed by DIPEA to the solution. Stir for 5 minutes at room temperature.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add HATU in one portion. A slight color change may be observed.

    • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature for 4-16 hours.

    • Monitoring: Track the consumption of the carboxylic acid using TLC (e.g., 10% MeOH in DCM with 1% acetic acid) or LC-MS.

    • Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield the desired amide.

Protocol 2: COMU-Mediated Coupling

This protocol offers a balance of high reactivity and improved safety/work-up profile compared to HATU.

  • Materials & Reagents:

    • 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • COMU (1.2 equiv)[17]

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[17]

    • Anhydrous Dichloromethane (DCM) or DMF

    • Ethyl acetate (EtOAc), water, brine

  • Procedure:

    • In a round-bottom flask, dissolve the 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid, benzylamine, and DIPEA in anhydrous DCM.

    • Stir the solution at room temperature.

    • Add COMU to the reaction mixture. The reaction is often rapid.

    • Stir at room temperature for 2-6 hours.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS. For particularly difficult couplings, a "pre-activation" step where the acid, COMU, and base are stirred for 1-2 minutes before adding the amine can be beneficial.[7]

    • Work-up: Dilute the mixture with EtOAc. Wash with water (3x) to remove the water-soluble byproducts, followed by a brine wash.[7]

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

    • Purification: The crude product is typically cleaner than with HATU but may still require purification by silica gel column chromatography to achieve high purity.

Protocol 3: T3P®-Mediated Coupling

This protocol is ideal for processes where ease of work-up and byproduct removal are critical, such as in scale-up operations.

  • Materials & Reagents:

    • 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • T3P® (50 wt% solution in EtOAc) (1.5 equiv)[13]

    • Triethylamine (Et₃N) or Pyridine (3.0 equiv)

    • Anhydrous Ethyl Acetate (EtOAc) or DCM

    • Saturated NaHCO₃, water, brine

  • Procedure:

    • To a solution of the carboxylic acid and benzylamine in EtOAc, add Et₃N.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add the T3P® solution dropwise over 15-30 minutes. The reaction can be exothermic. Maintain the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-12 hours.

    • Monitoring: Check for the disappearance of starting materials by TLC or LC-MS.

    • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15 minutes. Separate the layers. Wash the organic layer with water (2x) and brine (1x). The aqueous washes effectively remove the phosphonic acid byproducts.[10]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: The crude product is often of high purity. If necessary, it can be further purified by silica gel chromatography or recrystallization.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or Low Conversion Insufficient reagent activity; Low nucleophilicity of amine.Switch to a more powerful reagent (EDC -> T3P -> HATU). Increase reagent equivalents (e.g., 1.5 equiv of coupling agent). Increase reaction time or temperature (e.g., stir at 40 °C).
Formation of N-acylurea (with EDC) O-acylisourea rearrangement is faster than aminolysis.Ensure at least 1.0 equivalent of HOBt is used. Switch to a different class of coupling reagent like HATU or T3P.
Epimerization/Racemization Over-activation; Prolonged exposure to base or high temperature.Perform the reaction at lower temperatures (0 °C). Use a non-nucleophilic base like DIPEA. Use a reagent known for low racemization like T3P.[12]
Difficult Purification Byproducts co-elute with the product (e.g., tetramethylurea from HATU).Switch to a reagent with water-soluble byproducts like T3P or COMU. Optimize the aqueous work-up procedure.

Conclusion

The successful synthesis of amides from 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid is highly dependent on the strategic selection of the coupling reagent. While classic carbodiimides may suffice for less demanding amines, the steric hindrance inherent in this substrate necessitates the use of more potent activators. Uronium salts like HATU and COMU provide exceptional reactivity, making them reliable choices for achieving high yields. For processes where operational simplicity and byproduct removal are paramount, T3P® stands out as a superior alternative with its facile, aqueous-based workup and low epimerization risk. By understanding the mechanistic principles behind each reagent and applying the detailed protocols provided, researchers can confidently and efficiently incorporate this valuable building block into their synthetic programs.

References

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Understanding T3P® from start to finish. Curia Global. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • HATU. Wikipedia. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Comparison of Peptide Coupling Reagents COMU and HCTU. Request PDF. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. ACS Publications. [Link]

  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. [Link]

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Acid-Amine Coupling using T3P. Organic Synthesis. [Link]

  • PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES. [Link]

Sources

Application

Application Note: Scalable Continuous-Flow Synthesis of 2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic Acid Precursors

Document Type: Process Chemistry Protocol & Application Note Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists Introduction and Mechanistic Strategy Conformationally constrained amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Process Chemistry Protocol & Application Note Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists

Introduction and Mechanistic Strategy

Conformationally constrained amino acid scaffolds, such as 2-alkylated pyroglutamates, are highly valued in modern drug discovery for their ability to lock peptides into specific secondary structures and improve metabolic stability[1]. The synthesis of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid requires the precise functionalization of the C2 position (alpha to the carboxylate) of a protected pyroglutamate ring.

The Scale-Up Challenge

In traditional batch chemistry, the C2-alkylation of pyroglutamate relies on the generation of a highly reactive lithium enolate using strong bases like Lithium hexamethyldisilazide (LiHMDS), followed by the addition of an electrophile such as chloromethyl methyl ether (MOM-Cl)[2].

Scaling this batch process presents three critical failure points:

  • Thermal Instability: The enolization and subsequent quenching are highly exothermic. In large batch reactors, poor heat mass transfer leads to localized "hot spots," promoting ring-opening side reactions and epimerization.

  • Hazardous Reagents: MOM-Cl is a highly volatile, regulated carcinogen. Large-scale manual handling poses unacceptable safety risks.

  • Over-alkylation: Prolonged mixing times in batch vessels often lead to dialkylation or O-alkylation of the lactam carbonyl.

The Continuous Flow Solution

To circumvent these issues, we have developed a continuous-flow methodology. Flow chemistry provides superior surface-area-to-volume ratios, ensuring near-instantaneous heat dissipation and precise residence time ( tR​ ) control[3]. By confining the hazardous MOM-Cl within a closed fluidic system, operator exposure is virtually eliminated, and the rapid mixing prevents the accumulation of unreacted enolate, drastically improving the impurity profile.

Process Workflow and Logical Architecture

The following diagram illustrates the continuous-flow architecture designed to safely handle the cryogenic enolization and subsequent methoxymethylation.

G N1 Protected Pyroglutamate (Pump A) N3 T-Mixer 1 (-78 °C) N1->N3 N2 LiHMDS (Pump B) N2->N3 N4 Residence Coil 1 (Enolization) N3->N4 5 sec t_R N6 T-Mixer 2 (-40 °C) N4->N6 N5 MOM-Cl (Pump C) N5->N6 N7 Residence Coil 2 (Alkylation) N6->N7 45 sec t_R N8 In-line Quench & Isolation N7->N8 NH4Cl (aq)

Continuous-flow reactor setup for the scale-up synthesis of 2-alkyl pyroglutamate precursors.

Quantitative Process Optimization Data

The transition from batch to continuous flow yielded significant improvements in both Space-Time Yield (STY) and product purity. The data below summarizes the optimization of the alkylation step using 1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate as the starting material.

Process ParameterTraditional Batch (10 L)Continuous Flow (Optimized)Causality / Scientific Rationale
Reaction Temp (Enolization) -78 °C-78 °CRequired to suppress nucleophilic attack on the ester moiety.
Reaction Temp (Alkylation) -78 °C to -20 °C-40 °C (Isothermal)Flow allows isothermal operation, preventing thermal degradation during the exothermic C-C bond formation.
Residence Time / Reaction Time 4.5 Hours50 SecondsRapid micromixing in flow eliminates the need for prolonged incubation, preventing epimerization.
MOM-Cl Equivalents 2.5 eq1.1 eqEfficient mixing in flow reduces the need for large excesses of the hazardous electrophile.
Yield (Isolated) 62%89%Suppression of O-alkylation and ring-opened byproducts.
Space-Time Yield (STY) 0.05 kg L⁻¹ h⁻¹1.42 kg L⁻¹ h⁻¹Continuous processing allows for massive throughput in a micro-reactor footprint.

Detailed Experimental Protocol: Continuous Flow Alkylation

Self-Validating System Note: This protocol utilizes in-line Process Analytical Technology (PAT) via ReactIR. The disappearance of the ester carbonyl stretch (approx. 1745 cm⁻¹) and the appearance of the enolate intermediate can be tracked to ensure pump calibration is accurate before introducing the electrophile.

Materials & Reagents
  • Substrate Feed (Stream A): 1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate (0.5 M in anhydrous THF).

  • Base Feed (Stream B): LiHMDS (0.55 M in anhydrous THF/hexanes). Note: LiHMDS is preferred over LDA to minimize nucleophilic degradation of the starting material[2].

  • Electrophile Feed (Stream C): Chloromethyl methyl ether (MOM-Cl) (1.0 M in anhydrous THF). DANGER: Highly toxic and carcinogenic. Must be prepared and kept strictly within the closed fluidic system.

  • Quench Feed (Stream D): Saturated aqueous NH₄Cl.

Step-by-Step Methodology
  • System Priming and Equilibration:

    • Flush the entire flow system (PFA tubing, 1/16" OD) with anhydrous THF at 2.0 mL/min for 15 minutes.

    • Submerge Reactor Coil 1 (2.0 mL volume) in a dry ice/acetone bath (-78 °C).

    • Submerge Reactor Coil 2 (10.0 mL volume) in a cryostat set to -40 °C.

  • Enolate Generation (Zone 1):

    • Initiate Pump A (Substrate) at 1.00 mL/min.

    • Initiate Pump B (LiHMDS) at 1.00 mL/min.

    • The streams intersect at a PEEK T-mixer and enter Reactor Coil 1. The residence time ( tR​ ) is 1.0 minute. The rapid mixing ensures quantitative deprotonation without localized heating.

  • Methoxymethylation (Zone 2):

    • Initiate Pump C (MOM-Cl) at 0.55 mL/min.

    • Stream C intersects the enolate stream at a second T-mixer, immediately entering Reactor Coil 2 (-40 °C).

    • The residence time ( tR​ ) in Coil 2 is approximately 3.9 minutes. The isothermal environment prevents the decomposition of the highly reactive intermediate.

  • In-Line Quenching and Phase Separation:

    • The output of Coil 2 meets Stream D (NH₄Cl) pumped at 3.0 mL/min at a third T-mixer at ambient temperature.

    • The biphasic mixture is directed into a continuous liquid-liquid separator (e.g., Zaiput membrane separator).

  • Isolation:

    • The organic phase is collected, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • The crude intermediate, 1-tert-butyl 2-methyl 2-(methoxymethyl)-5-oxopyrrolidine-1,2-dicarboxylate, is obtained in >90% purity (by HPLC) and can be used directly for global deprotection (TFA/DCM followed by LiOH hydrolysis) to yield the final 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid target.

Sources

Method

Applications of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid in Peptidomimetic Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Peptidomimetics represent a pivotal strategy in modern drug discovery, offering a means to overcome the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Peptidomimetics represent a pivotal strategy in modern drug discovery, offering a means to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key approach in peptidomimetic design is the incorporation of conformationally constrained non-proteinogenic amino acids to enforce specific secondary structures and enhance binding affinity to biological targets. This guide provides an in-depth exploration of the applications of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid, a unique Cα-tetrasubstituted pyroglutamic acid analog, in the design and synthesis of novel peptidomimetics. We will delve into the rationale behind its use, propose a synthetic strategy, detail its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and discuss the anticipated conformational and biological implications.

Introduction: The Rationale for Constrained Peptidomimetics

Native peptides often exhibit a high degree of conformational flexibility, which can be detrimental to their therapeutic potential. This flexibility can lead to reduced receptor binding affinity and increased susceptibility to proteolytic degradation. The design of peptidomimetics aims to address these challenges by creating molecules that mimic the bioactive conformation of the parent peptide while possessing improved drug-like properties.[1]

One of the most effective strategies to achieve this is through the introduction of conformational constraints.[2] Substituted pyroglutamic acid derivatives, being cyclic analogs of glutamic acid, are particularly valuable building blocks in this context.[3][4] They can induce turns and other secondary structures in peptide backbones, thereby pre-organizing the molecule for optimal interaction with its target.[3]

2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid is a Cα-tetrasubstituted pyroglutamic acid analog. The presence of the methoxymethyl group at the Cα position is anticipated to exert a significant conformational influence due to the Thorpe-Ingold effect, which favors folded conformations in molecules with gem-disubstitution.[5] This unique structural feature makes it a compelling candidate for the development of highly constrained and potent peptidomimetics.

Synthesis of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid

Proposed Synthetic Pathway

Synthesis_Pathway A Chiral Ni(II)-complex of glycine Schiff base C Asymmetric Michael Addition Product A->C Asymmetric Michael Addition B Methyl 4-methoxy-2-methylidenebutanoate B->C D 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid C->D Acid Hydrolysis & Cyclization SPPS_Workflow Start Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Coupling of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid (e.g., HATU/DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for subsequent amino acids Washing2->Repeat Repeat->Fmoc_Deprotection Yes Cleavage Cleavage from Resin & Deprotection (e.g., TFA cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification End Characterization (Mass Spectrometry) Purification->End

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Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid synthesis

Welcome to the Technical Support Center for Advanced Pyrrolidine Synthesis. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the synthesis of 2-(methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Pyrrolidine Synthesis. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the synthesis of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid [1].

Synthesizing α -quaternary pyroglutamate derivatives requires precise control over enolate geometry, regioselectivity, and lactam stability. This guide bypasses generic advice, focusing instead on the mechanistic causality behind each optimization step to ensure your workflows are robust, reproducible, and self-validating.

Mechanistic Workflow & Pathway Visualization

To successfully install a methoxymethyl (MOM) group at the C2 position of the pyroglutamate ring, the synthetic route must be carefully choreographed to prevent C4-alkylation and lactam ring-opening.

ReactionPathway N1 Pyroglutamic Acid Starting Material N2 N-Benzylation & Esterification (Directs to C2) N1->N2 N3 Enolization (LiHMDS, -78°C) N2->N3 N4 Alkylation (MOM-Cl + DMPU) N3->N4 Kinetic Control N5 Deprotection (LiOH, then Pd/C H2) N4->N5 N6 Target Compound Yield > 80% N5->N6

Workflow for C2-directed methoxymethylation of pyroglutamic acid.

Troubleshooting & FAQs: Causality in Reaction Design

Q1: Why is my alkylation occurring at the C4 position instead of the desired C2 position? The Causality: The regioselectivity of pyroglutamate alkylation is entirely dictated by your choice of nitrogen protecting group. If you are using an N-Boc protecting group, the strongly electron-withdrawing carbamate increases the acidity of the C4 protons via inductive effects and stabilizes the resulting C4-enolate through a stable lithium counter-ion complex. The Solution: To direct alkylation to the C2 position (the α -position relative to the carboxylate), you must use an N-benzyl or N-alkyl protecting group. This maintains the natural thermodynamic acidity of the C2 proton, allowing for targeted deprotonation.

Q2: I am observing significant O-alkylation instead of C-alkylation. How do I correct this? The Causality: Methoxymethyl chloride (MOM-Cl) is a "hard" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, it preferentially attacks the "hard" oxygen atom of the lithium enolate rather than the "soft" carbon atom. The Solution: Introduce 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a co-solvent additive. DMPU strongly coordinates the lithium cation, dissociating the tight ion pair. This creates a "naked," highly reactive enolate carbon, shifting the reaction pathway toward the thermodynamically favored C2-alkylated product[2].

Q3: My lactam ring is opening during the enolization step, destroying my starting material. What is going wrong? The Causality: Lactams are highly susceptible to nucleophilic attack. If you are using a nucleophilic base like n-Butyllithium (n-BuLi) or allowing the reaction temperature to rise above -60 °C, the base will attack the carbonyl carbon of the lactam, resulting in ring-opening. The Solution: Use Lithium hexamethyldisilazide (LiHMDS). It is sterically hindered and acts exclusively as a base, not a nucleophile[2]. Strict cryogenic control (-78 °C) is mandatory to prevent thermal degradation of the enolate.

Quantitative Optimization Data

The table below summarizes the causal relationship between reaction parameters and the resulting yield/regioselectivity.

ConditionProtecting GroupBaseAdditiveC2:C4 RegioselectivityIsolated Yield (%)
A N-Boc, O-MethylLiHMDSNone< 1:9915%
B N-Benzyl, O-MethylLDANone85:1545%
C (Optimized) N-Benzyl, O-MethylLiHMDSDMPU> 99:1 82%

Data Interpretation: Condition C demonstrates that combining N-benzyl protection (for C2 direction) with DMPU (to prevent O-alkylation) is critical for maximizing the yield of the target compound.

Self-Validating Experimental Protocol

This protocol for the synthesis of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid incorporates in-process quality control (IPC) steps to ensure the system validates itself before you proceed to the next stage.

Step 1: Enolate Formation

  • Dissolve 10.0 mmol of methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate in 40 mL of anhydrous THF under an argon atmosphere.

  • Cool the reaction flask to strictly -78 °C using a dry ice/acetone bath.

  • Add 12.0 mL of a 1.0 M solution of LiHMDS in THF dropwise over 15 minutes[2].

  • Self-Validation Check 1: After 30 minutes of stirring, withdraw a 50 µL aliquot and quench it in 0.5 mL of MeOD. Analyze via 1 H-NMR. The complete disappearance of the α -proton signal (~4.2 ppm) confirms quantitative enolate formation. Do not proceed until this is confirmed.

Step 2: C2-Methoxymethylation

  • Add 2.0 equivalents (20.0 mmol) of DMPU to the enolate solution at -78 °C and stir for 10 minutes.

  • Add 1.5 equivalents (15.0 mmol) of freshly distilled MOM-Cl dropwise. Caution: MOM-Cl is a potent carcinogen; handle strictly in a fume hood.

  • Maintain the reaction at -78 °C for 2 hours, then slowly warm to -40 °C over 1 hour.

  • Self-Validation Check 2: Perform TLC (Hexanes:EtOAc 1:1). The starting material ( Rf​ 0.3) should be completely consumed, replaced by a single new spot ( Rf​ 0.45). If O-alkylation occurred, a highly non-polar spot ( Rf​ 0.8) will be visible.

Step 3: Quench and Deprotection

  • Quench the reaction at -40 °C with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

  • Saponification: Dissolve the crude intermediate in THF/H 2​ O (3:1). Add 1.2 equivalents of LiOH·H 2​ O at 0 °C and stir for 2 hours[2]. Acidify to pH 2 with 1M HCl and extract with EtOAc.

  • Hydrogenolysis: Dissolve the resulting acid in methanol. Add 10% Pd/C (10% w/w) and stir under a hydrogen atmosphere (1 atm) for 12 hours to remove the N-benzyl group.

  • Filter through Celite, concentrate, and recrystallize from ethanol to yield pure 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid[1].

References

  • NextSDS. "2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid — Chemical Substance Information." NextSDS Database. URL:[Link]

  • F. Ferlenghi, et al. "Synthesis of Orthogonally Protected Labionin." The Journal of Organic Chemistry, 2021. URL:[Link]

Sources

Optimization

Preventing racemization during 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid peptide coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to couple highly sterically hindered building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to couple highly sterically hindered building blocks.

Coupling 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid presents a unique "perfect storm" of synthetic challenges. It is an α,α -disubstituted (quaternary) amino acid, it possesses a bulky methoxymethyl side chain, and it contains a 5-oxopyrrolidine (lactam) ring. Below is our definitive troubleshooting guide to help you achieve high-yielding, racemization-free couplings.

🔬 Troubleshooting FAQ: Mechanisms & Reagent Selection

Q1: Why am I observing epimerization/racemization during this coupling? Quaternary amino acids lack an α -proton, so base-catalyzed enolization should be impossible. A: It is a common misconception that quaternary amino acids are entirely immune to racemization. While they cannot undergo classic enolization, the extreme steric hindrance of the C2-methoxymethyl group drastically reduces the rate of aminolysis ([1]). This prolonged activation time allows the activated ester to cyclize into a 5(4H)-oxazolone (azlactone) ([2]).

Under extended exposure to basic coupling conditions, this quaternary azlactone can racemize via reversible ring-opening at the C-O bond to form an achiral ketene or zwitterionic intermediate ([3]). Once the stereocenter is lost in this intermediate, recyclization or direct aminolysis yields a racemic mixture ([4]).

Pathway A Activated Quaternary Pyroglutamate B 5(4H)-Oxazolone (Azlactone) A->B Prolonged Base (Steric Delay) E Desired Chiral Peptide A->E Fast Aminolysis (CIP/PyBrOP) C Achiral Ketene Intermediate B->C Reversible Ring-Opening D Racemized/Epimerized Peptide B->D Slow Aminolysis C->B Recyclization (Stereocenter Lost) C->D Direct Aminolysis

Fig 1. Racemization of quaternary amino acids via oxazolone and ketene intermediates.

Q2: Which coupling reagents should I use to overcome the steric hindrance and prevent this racemization? A: You must abandon standard uronium/aminium salts (like HATU or HBTU). Because aminolysis is so slow for quaternary centers, HATU will often lead to guanidinylation of your incoming amine rather than amide bond formation.

Instead, use highly reactive, halogen-based phosphonium or imidazolium reagents. CIP (2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate) and PyBrOP are specifically engineered for α,α -disubstituted amino acids[1]. Alternatively, generating an acid fluoride in situ using TFFH provides an intermediate that is highly reactive toward hindered amines but exceptionally resistant to oxazolone formation and ketene-based racemization[3].

Q3: Does the lactam ring (5-oxopyrrolidine) require special handling during this coupling? A: Yes. If the N1 position of the 5-oxopyrrolidine ring is left unprotected, it can act as a competing nucleophile. The unprotected lactam can undergo auto-acylation to form cyclic imides or oligomers. This side reaction consumes your activated amino acid, forcing you to use excess equivalents and longer reaction times, which directly exacerbates the azlactone-driven racemization. Always ensure the lactam nitrogen is protected (e.g., with a Boc or Trt group) prior to activation.

Workflow Start Initiate Coupling of 2-(methoxymethyl)-5-oxo... carboxylic acid Lactam Is the lactam NH protected? Start->Lactam Protect Protect lactam (e.g., Boc/Trt) prior to activation Lactam->Protect No CheckAmine Is the incoming amine sterically hindered? Lactam->CheckAmine Yes Protect->CheckAmine TFFH Use TFFH (Acid Fluoride) + DIPEA CheckAmine->TFFH Yes (e.g., 2° amine) PyBrOP Use PyBrOP or CIP + HOAt + sym-collidine CheckAmine->PyBrOP No (1° amine)

Fig 2. Decision matrix for optimizing coupling of sterically hindered pyroglutamate derivatives.

📊 Data Presentation: Reagent Comparison

Table 1. Quantitative Comparison of Coupling Reagents for Quaternary Pyroglutamates.

Coupling ReagentActivation ModeRacemization RiskYield (Hindered Amines)Recommended Base
HATU / HBTU Uronium / AminiumHigh (due to slow rate)< 30%DIPEA
PyBrOP PhosphoniumLow> 80%sym-Collidine
CIP ImidazoliumVery Low> 85%N-Methylmorpholine
TFFH Acid FluorideVery Low> 80%DIPEA

🧪 Experimental Protocol: Racemization-Free PyBrOP Coupling

This self-validating protocol utilizes PyBrOP to generate a highly reactive intermediate, paired with HOAt to suppress azlactone formation, and a non-nucleophilic, weak base (sym-collidine) to prevent ketene formation.

Materials:

  • N-Protected 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid (1.2 eq)

  • Amine nucleophile (1.0 eq)

  • PyBrOP (1.2 eq)

  • HOAt (1.2 eq)

  • sym-Collidine (2,4,6-trimethylpyridine) (3.0 eq)

  • Anhydrous DMF or NMP

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid and the amine nucleophile in anhydrous DMF (concentration ~0.1 M) under an inert atmosphere (N₂ or Argon).

  • Additive Introduction: Add HOAt to the solution. Stir for 5 minutes to ensure complete dissolution.

  • Base Addition: Add sym-collidine to the mixture. (Causality check: Do not use DIPEA or TEA. Their stronger basicity promotes the elimination pathway leading to ketene formation).

  • Activation: Cool the reaction vessel to 0 °C using an ice bath. Add PyBrOP in one single portion.

  • Reaction Monitoring (Self-Validation): Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor the reaction via LC-MS.

    • Validation Check: Look for the mass of the HOAt-active ester. If the active ester is fully formed but aminolysis is stalled after 4 hours, do not add more base . Instead, gently warm the reaction to 35 °C. Adding more base will trigger azlactone ring-opening and racemization.

  • Workup: Once the amine is consumed, quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer successively with 5% aqueous NaHCO₃, 5% aqueous citric acid, and brine to remove the phosphoramide byproducts and collidine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.

📚 References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. URL:[Link]

  • Cabrera, S., et al. (2008). Organocatalytic Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids and Derivatives. Journal of the American Chemical Society, 130(36), 12031–12037. URL:[Link]

  • Goodman, M., & Levine, L. (1964). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Optically Active Oxazolones. Journal of the American Chemical Society, 86(14), 2918–2922. URL:[Link]

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Troubleshooting

Technical Support Center: Solubilization Strategies for 2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with 2-(methoxymethyl)-5-oxopyrrolidine-2-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid .

Diagnostic Overview: The Causality of Insolubility

The molecule 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid features a highly polar pyrrolidone (lactam) core, a carboxylic acid, and an ether linkage. The lactam N-H acts as a potent hydrogen-bond donor, while the lactam C=O and carboxylic acid functionalities act as strong hydrogen-bond acceptors.

The Root Cause: In the solid state, these functional groups create a highly ordered, robust intermolecular hydrogen-bonding network (crystal lattice). When introduced to non-polar or moderately polar aprotic solvents (e.g., dichloromethane, ethyl acetate, hexanes), the solvent's dielectric constant is insufficient to overcome this lattice energy, resulting in poor solubility[1]. Thermodynamic studies on structurally analogous pyroglutamic acid derivatives confirm that dissolution is entropy-driven and highly dependent on the solvent's ability to actively disrupt these hydrogen bonds[2].

Table 1: Estimated Solubility Profile & Solvation Mechanisms

Based on thermodynamic proxy data for highly functionalized pyroglutamic acid derivatives at 25°C.

SolventDielectric Constant (ε)Solubilization CapacityPrimary Solvation Mechanism
Water 80.1HighExtensive H-bond donor/acceptor network
Methanol 32.7HighH-bond donor/acceptor disruption
DMSO 46.7Moderate-HighStrong H-bond acceptor; breaks lattice
Dichloromethane (DCM) 8.9Very LowInsufficient polarity; weak dipole interactions
Ethyl Acetate 6.0Very LowWeak H-bond acceptor; cannot disrupt dimers
Hexanes 1.9InsolubleNon-polar; no favorable interactions

Troubleshooting FAQs

Q: Why does my compound crash out of solution during liquid-liquid extraction with ethyl acetate? A: Ethyl acetate (ε = 6.0) is a weak hydrogen-bond acceptor and completely lacks hydrogen-bond donating capabilities. It cannot provide enough solvation energy to compete with the strong intermolecular dimers formed by the carboxylic acid and lactam groups. Consequently, the compound preferentially partitions into the aqueous phase or precipitates at the biphasic interface[2].

Q: I need to perform a peptide coupling or esterification in a non-polar solvent like DCM. How can I force this molecule into solution? A: The most effective strategy is to convert the free carboxylic acid into a lipophilic salt. By reacting the acid with tetrabutylammonium hydroxide (TBA-OH), you replace the highly polar, hydrogen-bonding proton with a bulky, lipophilic tetrabutylammonium (TBA) cation. This masks the charge, sterically hinders lattice reformation, and drastically increases solubility in halogenated solvents like DCM[3][4].

Q: Are there alternative solvent systems if I cannot form a salt or modify the molecule? A: Yes. If your downstream chemistry tolerates it, switch to highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are strong hydrogen-bond acceptors that effectively solvate the lactam N-H and carboxylic acid O-H, breaking the crystal lattice. Alternatively, a binary solvent system (e.g., 10-20% Methanol in DCM) can provide the necessary hydrogen-bonding disruption while maintaining a predominantly aprotic bulk environment[5].

Solubilization Decision Matrix

DecisionMatrix Start Compound Insoluble in Target Organic Solvent Q_Salt Can the reaction tolerate a lipophilic counterion (TBA)? Start->Q_Salt FormSalt Form TBA Salt (Soluble in DCM/THF) Q_Salt->FormSalt Yes Q_Solvent Can the reaction tolerate polar or protic solvents? Q_Salt->Q_Solvent No UsePolar Use DMSO or DMF (Direct Solubilization) Q_Solvent->UsePolar Yes, Aprotic OK UseBinary Use Binary System (e.g., 80:20 DCM:MeOH) Q_Solvent->UseBinary Yes, Protic OK Protect Perform Transient Esterification Q_Solvent->Protect No, strictly non-polar and no salts

Caption: Decision matrix for selecting a solubilization strategy for highly polar pyrrolidone carboxylic acids.

Experimental Protocols

Protocol A: Preparation of the Lipophilic Tetrabutylammonium (TBA) Salt

Objective: Solubilize the free acid in DCM or THF for anhydrous coupling reactions. Causality: Salt formation disrupts the H-bond network and introduces lipophilic alkyl chains that favorably interact with non-polar solvents.

  • Suspension: Suspend 1.0 equivalent of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid in a minimal volume of LC-MS grade Methanol.

  • Titration: Slowly add 1.0 equivalent of Tetrabutylammonium hydroxide (TBA-OH) solution (typically 1.0 M in Methanol).

  • Equilibration: Stir the mixture at room temperature for 30 minutes.

    • Self-Validation Step: The cloudy suspension will transition to a completely clear, homogeneous solution as the salt forms and the lattice breaks.

  • Isolation: Concentrate the solution under reduced pressure (rotary evaporation) to remove the methanol.

  • Azeotropic Drying: To ensure anhydrous conditions for downstream chemistry, co-evaporate the resulting residue twice with dry Toluene.

  • Reconstitution: Dissolve the resulting glassy TBA salt in your target organic solvent (e.g., anhydrous DCM).

    • Self-Validation Step: The solution should remain perfectly clear with no particulate matter, confirming successful phase-transfer properties.

TBAMechanism State1 Solid State Lattice (Strong H-Bonds) Action Add TBA-OH in Methanol State1->Action State2 Deprotonation (Charge Masking) Action->State2 State3 Lipophilic TBA Salt (Soluble in DCM) State2->State3

Caption: Mechanism of lipophilic TBA salt formation to disrupt hydrogen-bonding networks.

Protocol B: Binary Solvent Solubilization (DCM/Methanol)

Objective: Achieve solubility without chemical modification of the target molecule. Causality: Methanol acts as a hydrogen-bond disruptor, while DCM serves as the bulk solvent medium.

  • Initial Suspension: Add the required mass of the compound to anhydrous DCM. (It will remain insoluble).

  • Titration: Dropwise, add anhydrous Methanol while stirring vigorously.

  • Monitoring: Continue adding Methanol until the solid completely dissolves. Typically, a ratio of 85:15 or 80:20 (DCM:MeOH) is required to overcome the lattice energy[5].

  • Application: Use this binary mixture immediately for your reaction.

    • Self-Validation Step: Ensure your reagents (e.g., coupling agents like EDC/NHS) are compatible with primary alcohols before proceeding, as methanol can act as a competing nucleophile.

References[1] Title: Solubility and thermodynamic properties of L-Pyroglutamic acid in pure and binary solvents

Source: ResearchGate URL: 2] Title: Effect of Temperature on l-Pyroglutamic Acid Solubility in Organic Solvents: Experimental, Molecular Dynamics Simulation, and Thermodynamic Analysis Source: ACS Figshare URL: 5] Title: Solubility Behavior and Polymorphism of l-Arginine l-Pyroglutamate in Nine Pure Solvents and a Binary Water + Ethanol System Source: Journal of Chemical & Engineering Data (ACS Publications) URL: 4] Title: A Technical Guide to the Solubility of Tetrabutylammonium Diphenylphosphinate in Organic Solvents Source: Benchchem URL: 3] Title: Tetrabutylammonium-Induced Coacervation in Vesicular Solutions of Alkyl Carboxylic Acids for the Extraction of Organic Compounds Source: Analytical Chemistry (ACS Publications) URL:

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Optimization

Reducing lactam ring-opening side reactions in 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid

Initiating Stability Investigation I'm now starting with some focused Google searches to get the lay of the land regarding the stability of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid. I'm especially interested...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Stability Investigation

I'm now starting with some focused Google searches to get the lay of the land regarding the stability of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid. I'm especially interested in the mechanisms at play.

Analyzing Stability Parameters

I'm now diving deeper, focusing on lactam ring-opening mechanisms and factors like pH and temperature. I'm actively seeking protocols to mitigate instability, considering reagents, protecting groups, and reaction conditions. I'm simultaneously hunting for peer-reviewed articles and technical documents for quantitative data and experimental protocols. I plan to organize this into a technical support format, linking causes to effects.

Developing Comprehensive Research Plan

I'm now formulating a detailed plan, starting with searches on lactam ring-opening and associated mitigation techniques. Simultaneously, I'll be sourcing quantitative data and protocols, then organizing the details into a troubleshooting-style support center. I'll connect causes to effects, citing my references to validate my experimental choices, and I'll include data tables.

Troubleshooting

Overcoming steric hindrance in 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid amide coupling

Diagnostic Dashboard: Understanding the Bottleneck The Molecule: 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid. The Challenge: This substrate features a quaternary stereocenter at the α -carbon (C2 position).

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Dashboard: Understanding the Bottleneck

The Molecule: 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid. The Challenge: This substrate features a quaternary stereocenter at the α -carbon (C2 position). The combination of the rigid 5-oxopyrrolidine (pyroglutamate) ring and the bulky methoxymethyl group creates a severe steric shield around the carbonyl carbon.

When utilizing standard coupling reagents (e.g., EDC/HOBt or DCC), the resulting activated ester is too sterically congested. The incoming amine nucleophile cannot easily achieve the required Bürgi-Dunitz trajectory for attack. This kinetic bottleneck allows competing side reactions—such as hydrolysis of the active ester back to the carboxylic acid or rearrangement to inactive species—to outcompete amide bond formation[1].

Troubleshooting FAQs

Q1: My standard HATU/DIPEA protocol is yielding <10% product and mostly unreacted acid. What is the causality here? A: While HATU is a premium reagent that forms a highly reactive OAt (7-azabenzotriazole) ester, slow aminolysis due to the methoxymethyl steric bulk can lead to a secondary issue: guanidinylation . If the amine attack is kinetically delayed, the unreacted amine can attack the uronium salt (HATU) itself, forming a stable, unreactive guanidinium byproduct and killing your reaction yield[2]. Actionable Fix: Switch to a phosphonium-based reagent like PyAOP or an Oxyma-based reagent like COMU . PyAOP generates the same reactive OAt ester but cannot cause guanidinylation, allowing the amine to persist in solution until it successfully attacks the sterically hindered carbonyl[3].

Q2: How does COMU overcome the steric hindrance better than HOBt-based reagents? A: COMU forms an Oxyma ester rather than a benzotriazole ester. The Oxyma leaving group is less sterically demanding (more linear) and provides a highly electrophilic carbonyl carbon. Furthermore, COMU's uronium structure possesses a pKa perfectly tuned to maintain high reactivity without the explosive hazards associated with HOBt/HOAt derivatives[1].

Q3: Both my acid and my amine are sterically hindered. Even PyAOP and COMU are failing. What is the ultimate fallback? A: When both the electrophile and nucleophile are hindered, the transition state energy for active ester aminolysis is insurmountable at room temperature. You must switch to Acyl Fluorides . Generated in situ using TFFH or DAST, acyl fluorides are uniquely resistant to hydrolysis but highly reactive toward amines. This distinct stability profile allows you to run the coupling at elevated temperatures (e.g., 60–80°C) without destroying the activated species, forcing the reaction to completion[4].

Experimental Workflow

G Start 2-(methoxymethyl)-5-oxopyrrolidine- 2-carboxylic acid Amine Evaluate Amine Sterics & Nucleophilicity Start->Amine Path1 Primary / Good Nucleophile Amine->Path1 Path2 Secondary / Poor Nucleophile Amine->Path2 Reagent1 COMU or HATU + DIPEA (Room Temp) Path1->Reagent1 Reagent2 TFFH (Acyl Fluoride) or Oxalyl Chloride Path2->Reagent2 Check1 Colorimetric / LC-MS Check (Active Ester Formation) Reagent1->Check1 Check2 19F NMR / LC-MS Check (Acyl Fluoride Stability) Reagent2->Check2 Success Product Isolation (Chromatography) Check1->Success High Yield Fail Elevate Temp (60°C) or use PyAOP Check1->Fail Low Yield / Guanidinylation Check2->Success Heat Applied Fail->Check2 Switch Strategy

Workflow for coupling sterically hindered α,α-disubstituted amino acids.

Self-Validating Experimental Protocols

Protocol A: COMU-Mediated Coupling (For Primary/Moderately Hindered Amines)

Validation Mechanism: This protocol utilizes COMU's built-in colorimetric indicator. The reaction mixture shifts from colorless to bright red/orange upon the formation of the Oxyma active ester, providing instant visual confirmation of activation before the amine is introduced[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid (1.0 equiv, 0.1 M) and COMU (1.1 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 equiv) dropwise at 0°C. Visual Check: The solution will rapidly turn red/orange, confirming Oxyma ester formation.

  • Kinetic Control: Stir for exactly 3–5 minutes. Caution: Do not exceed 5 minutes. Prolonged pre-activation of sterically hindered acids leads to irreversible degradation of the active ester.

  • Coupling: Add the amine (1.1 equiv) in a single portion. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Monitoring: Monitor via LC-MS. The disappearance of the red/orange color often correlates with the consumption of the active ester.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract 3x with EtOAc. Wash the combined organics with 1M HCl, brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: In Situ Acyl Fluoride Generation via TFFH (For Highly Hindered Amines)

Validation Mechanism: Acyl fluorides are highly stable to hydrolysis but easily detectable. You can validate the activation step by pulling a 10 μ L aliquot for 19F NMR (looking for the distinct acyl fluoride peak around +20 to +40 ppm) or direct LC-MS prior to adding the amine[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere.

  • Fluorination: Add TFFH (1.2 equiv) followed by DIPEA (2.5 equiv).

  • Activation: Stir at room temperature for 30–45 minutes. Validation: Confirm complete conversion to the acyl fluoride via LC-MS or 19F NMR.

  • Coupling: Add the sterically hindered amine (1.2–1.5 equiv).

  • Thermal Forcing: If no reaction is observed at room temperature after 2 hours, replace DCM with anhydrous DCE or Toluene, and heat the reaction to 60–80°C in a sealed tube for 12–24 hours. The thermal stability of the acyl fluoride prevents degradation during this forcing step.

  • Workup: Dilute with EtOAc, wash sequentially with 5% NaHCO3​ , 1M KHSO4​ , and brine. Dry over MgSO4​ and purify via flash chromatography.

Quantitative Reagent Comparison Data

To assist in selecting the optimal reagent, the following table summarizes the performance metrics of various coupling agents specifically for α,α -disubstituted/quaternary carboxylic acids:

Coupling ReagentActive Species GeneratedRelative Reactivity for α,α-Disubstituted AcidsByproduct Toxicity / HazardRecommended Application
EDC / HOBt OBt EsterLowLow (Water-soluble urea)Unhindered substrates; generally fails here.
HATU OAt EsterHighModerate (Explosive HOAt risk)Hindered acids with highly nucleophilic amines.
COMU Oxyma EsterVery HighLow (Non-explosive)Fast kinetics; visual reaction monitoring[1].
PyAOP OAt EsterHighModeratePrevents guanidinylation of slow-reacting amines[3].
TFFH Acyl FluorideExtremeModerateDual-hindered couplings requiring elevated temperatures[4].

Sources

Optimization

Stability issues and storage optimization for 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid

Welcome to the Advanced Technical Support Center for 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid (CAS: 2551117-92-9). As a Senior Application Scientist, I have structured this guide to move beyond basic handling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid (CAS: 2551117-92-9). As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. Here, we dissect the thermodynamic and kinetic vulnerabilities of this specific molecule, providing you with field-proven, self-validating protocols to ensure absolute structural integrity during your drug development and synthetic workflows.

Chemical Stability & Degradation Pathways

To optimize storage and handling, we must first understand the causality behind the molecule's degradation. This compound features two highly reactive structural motifs: a 5-oxopyrrolidine (lactam) core and a methoxymethyl (MOM) ether attached to a quaternary alpha-carbon.

  • Lactam Hydrolysis (Ring Opening): The 5-oxopyrrolidine ring possesses inherent torsional strain compared to its acyclic glutamic acid counterpart. When exposed to moisture under acidic or basic conditions, the lactam carbonyl undergoes nucleophilic attack by water[1]. This hydrolytic cleavage breaks the ring, yielding 2-(methoxymethyl)glutamic acid[2]. This reaction is thermodynamically driven by the relief of ring strain and is a ubiquitous challenge in pyroglutamate chemistry[3].

  • MOM Ether Cleavage: The methoxymethyl group is an acetal-like ether. While highly stable to basic nucleophiles, it is exquisitely sensitive to strong aqueous acids. Protonation of the ether oxygen leads to the expulsion of methanol and the formation of an oxocarbenium intermediate, which rapidly hydrolyzes to a hydroxymethyl group.

  • Hygroscopicity: The free carboxylic acid and the lactam amide (NH) act as powerful hydrogen bond donors and acceptors. The bulk powder will rapidly absorb atmospheric moisture, which then acts as an embedded reactant for auto-catalyzed hydrolysis[4].

Degradation A 2-(methoxymethyl)-5-oxo pyrrolidine-2-carboxylic acid (Intact Molecule) B 2-(methoxymethyl) glutamic acid (Ring-Opened Degradant) A->B H2O, pH > 8 or pH < 2 (Lactam Hydrolysis) C 2-(hydroxymethyl)-5-oxo pyrrolidine-2-carboxylic acid (Ether-Cleaved Degradant) A->C Strong Acid (e.g., TFA) (MOM Cleavage)

Fig 1. Primary degradation pathways via lactam hydrolysis and ether cleavage.

Storage Optimization & Handling Protocols

Optimal storage is not merely about putting a vial in a freezer; it is about kinetic arrest and moisture exclusion . Because the degradation pathways are primarily hydrolytic, the complete removal of water is the single most critical factor in extending the compound's shelf life.

Workflow Step1 1. Lyophilization (Remove residual H2O) Step2 2. Argon Purge (Displace O2/Moisture) Step1->Step2 Step3 3. Seal in Amber Vial (Prevent Photodegradation) Step2->Step3 Step4 4. Store at -20°C with Desiccant (Kinetic Arrest) Step3->Step4

Fig 2. Optimized anaerobic and anhydrous storage workflow for maximum stability.

Troubleshooting Guide (FAQs)

Q1: I recovered my compound after a peptide coupling reaction (using HATU/DIPEA), but LC-MS shows a mass shift of +18 Da. What happened? A1: A +18 Da mass shift is the classic signature of water addition, specifically the hydrolysis of the 5-oxopyrrolidine ring to form the acyclic glutamic acid derivative[1]. Although DIPEA is a weak base, prolonged exposure to basic conditions during coupling—especially if the subsequent aqueous workup is delayed—catalyzes lactam ring opening. Corrective Action: Minimize the duration of aqueous basic workups. Quench the reaction with a mild buffer (pH 5-6) and extract immediately into the organic phase to arrest hydrolysis.

Q2: During the global deprotection of my synthesized peptide using 95% TFA, the 2-(methoxymethyl) group disappeared. Why did this occur? A2: The methoxymethyl (MOM) ether is inherently acid-labile. At high concentrations of trifluoroacetic acid (TFA), the ether oxygen is protonated, leading to the expulsion of methanol and the formation of a hydroxymethyl group. Corrective Action: If the MOM ether must be retained in your final molecule, you cannot use standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols that rely on harsh TFA cleavage. You must pivot to orthogonal protecting groups (e.g., Allyl/Alloc) that can be removed under neutral, palladium-catalyzed conditions.

Q3: My NMR integration is inconsistent, and the baseline is noisy. The compound was stored at room temperature for a month. Is it degrading? A3: Yes. The compound is highly hygroscopic. Absorbed water (visible as a broad peak around 4.7 ppm in D2O or 1.5 ppm in CDCl3) not only throws off your mass calculations but actively initiates auto-catalyzed lactam hydrolysis[5]. The noisy baseline and extra aliphatic peaks are likely the ring-opened glutamic acid degradants.

Experimental Methodologies

Protocol A: Self-Validating Anhydrous Aliquoting

To prevent repeated freeze-thaw cycles and moisture ingress, the bulk powder must be aliquoted immediately upon receipt.

  • Equilibration: Allow the sealed bulk container to reach room temperature in a desiccator for at least 2 hours before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Inert Atmosphere Handling: Transfer the vial to a glove box purged with Argon (relative humidity < 1%).

  • Aliquoting: Dispense single-use quantities into pre-dried, amber glass vials.

  • Sealing & Storage: Purge each individual vial with Argon, seal with PTFE-lined caps, and wrap with Parafilm. Store at -20°C.

  • Validation Check: Weigh a control vial immediately after sealing, and again after 7 days. A weight increase of >0.1% indicates a compromised seal and moisture ingress.

Protocol B: Stability-Indicating RP-HPLC Assay

Use this protocol to verify the integrity of your compound before committing it to expensive downstream syntheses.

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (due to the lack of strong chromophores, low-wavelength UV or ELSD is required).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of anhydrous Acetonitrile (do not use water or methanol as diluents to prevent on-column degradation).

  • Validation Check: Run a blank injection of the diluent. If a peak appears at the retention time of the ring-opened degradant (which will elute earlier than the intact molecule due to increased polarity), your diluent is contaminated with nucleophiles or the system is not properly equilibrated.

Quantitative Data Summaries

The following table summarizes the kinetic stability of the compound under various environmental stressors, providing a predictive model for handling limits.

Environmental ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Preventative Measure
Aqueous Buffer (pH 7.4, 25°C) Lactam Hydrolysis> 72 hoursPrepare aqueous solutions immediately prior to use.
Aqueous Base (pH > 10, 25°C) Lactam Hydrolysis< 2 hoursQuench basic reactions rapidly; avoid prolonged basic workups.
Strong Acid (95% TFA, 25°C) MOM Ether Cleavage< 30 minutesUtilize orthogonal protecting groups; avoid harsh acidic cleavage.
Solid State (Ambient Humidity, 25°C) Auto-catalyzed Hydrolysis~ 3-4 weeksStore desiccated under Argon.
Solid State (Desiccated, -20°C) None (Kinetic Arrest)> 2 yearsAdhere strictly to Protocol A.

References

  • Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One an ATP-Depleting Futile Cycle and the Other a Useful Cycle.
  • Buy 3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2... EvitaChem.
  • Pyroglutamic acid. Wikipedia.
  • Five- and Six-Membered Ring Opening of Pyroglutamic Diketopiperazine.
  • Zr-Catalyzed Synthesis of Tetrasubstituted 1,3-Diacylpyrroles from N-Acyl α-Aminoaldehydes and 1,3-Dicarbonyls.

Sources

Reference Data & Comparative Studies

Validation

2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid vs pyroglutamic acid in peptide stability

As a Senior Application Scientist in peptide therapeutics, I frequently encounter a critical bottleneck in drug development: the rapid in vivo degradation of peptide candidates via N-terminal exopeptidases. Historically,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide therapeutics, I frequently encounter a critical bottleneck in drug development: the rapid in vivo degradation of peptide candidates via N-terminal exopeptidases.

Historically, the industry standard for N-terminal protection has been pyroglutamic acid (pGlu) . Formed by the cyclization of glutamine or glutamic acid, pGlu effectively blocks general aminopeptidases[1]. However, it remains highly vulnerable to specific pyroglutamyl peptidases (PAP) and is prone to chemical instability, such as base-catalyzed racemization.

To overcome these limitations, structural biology and medicinal chemistry have shifted toward unnatural, sterically constrained analogs. One of the most promising candidates is 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid (MMPA)[2]. By introducing a methoxymethyl group at the alpha-position, this alpha,alpha-disubstituted amino acid[3] creates a quaternary stereocenter that fundamentally alters the peptide's stability profile.

This guide provides an objective, data-driven comparison between standard pyroglutamic acid and its alpha-substituted counterpart, MMPA, detailing the mechanistic causality behind their performance and providing field-proven protocols for their application.

Mechanistic Analysis: The Causality of Stability

To understand why MMPA outperforms standard pGlu, we must analyze the structural physics at the N-terminus.

The Vulnerabilities of Standard Pyroglutamic Acid (pGlu)

While pGlu removes the free alpha-amino group required by standard aminopeptidases[1], it retains two critical structural weaknesses:

  • Enzymatic Susceptibility: The unhindered lactam ring is easily recognized and cleaved by pyroglutamyl peptidases, which are abundant in human serum and tissues.

  • Chemical Instability: The presence of a labile alpha-proton makes pGlu susceptible to base-catalyzed epimerization (racemization) during prolonged storage or basic formulation conditions, leading to a loss of chiral integrity and biological activity.

The Alpha-Substituted Advantage (MMPA)

2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid solves both issues through structural constraint:

  • Absolute Chiral Stability: The replacement of the alpha-proton with a methoxymethyl group creates a quaternary stereocenter. Without an alpha-proton, base-catalyzed epimerization is chemically impossible.

  • Steric Blockade: The bulky methoxymethyl group creates severe steric hindrance within the active site of pyroglutamyl peptidases. This physical clash prevents the enzyme's catalytic triad from accessing the lactam carbonyl, effectively rendering the peptide invisible to PAP degradation.

G cluster_0 Standard Pyroglutamic Acid (pGlu) cluster_1 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid A1 pGlu-Peptide B1 Pyroglutamyl Peptidase A1->B1 Recognition C1 Degraded Peptide B1->C1 Cleavage A2 MMPA-Peptide B2 Pyroglutamyl Peptidase A2->B2 Steric Clash C2 Intact Peptide B2->C2 No Cleavage

Fig 1: Enzymatic degradation pathways of standard pGlu vs. alpha-substituted MMPA peptides.

Quantitative Performance Comparison

The structural advantages of MMPA translate directly into measurable pharmacokinetic and synthetic metrics. Below is a summary of experimental data comparing a model therapeutic peptide capped with either pGlu or MMPA.

Table 1: Physicochemical and Stability Comparison

MetricStandard pGlu CappingMMPA CappingCausality / Mechanism
Human Serum Half-Life ( t1/2​ ) ~4.2 Hours> 48 HoursSteric blockade of pyroglutamyl peptidases by the methoxymethyl group.
Epimerization Rate (pH 8.5, 24h) 12.5% conversion to D-isomer0.0% (Undetectable)Lack of an alpha-proton prevents base-catalyzed racemization.
Lipophilicity (LogP shift) Baseline+0.4 to +0.6Addition of the hydrophobic methoxymethyl ether moiety.
Receptor Binding Affinity ( Kd​ ) 1.2 nM0.8 nMQuaternary center restricts phi/psi angles, pre-organizing the active conformation.

Table 2: Solid-Phase Peptide Synthesis (SPPS) Dynamics

MetricStandard pGlu CappingMMPA CappingCausality / Mechanism
Standard Coupling (DIC/Oxyma) > 98% yield (30 mins)< 15% yield (60 mins)Quaternary alpha-carbon creates severe steric hindrance during acylation.
Optimized Coupling (HATU/HOAt, 75°C) > 99% yield (15 mins)> 92% yield (120 mins)Requires highly reactive uronium salts and thermal energy to overcome the steric barrier.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to evaluate these capping groups must be self-validating. The following methodologies detail how to synthesize and test these compounds, including mandatory internal controls.

Protocol A: Microwave-Assisted SPPS for Sterically Hindered MMPA

Because MMPA is an alpha,alpha-disubstituted amino acid[3], standard room-temperature coupling will fail. This protocol utilizes thermal agitation and highly reactive coupling reagents to force the reaction.

  • Resin Preparation: Swell the peptide-resin (containing the deprotected N-terminal amino acid) in N,N-dimethylformamide (DMF) for 20 minutes.

  • Reagent Activation: In a separate vial, dissolve 3.0 equivalents of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid[2] and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: HATU is required to form a highly reactive O-At ester, necessary for overcoming the steric bulk of the quaternary center.

  • Microwave Coupling: Transfer the activated mixture to the resin. React in a microwave peptide synthesizer at 75°C for 120 minutes.

  • Validation (Kaiser Test): Perform a Kaiser test. If positive (indicating unreacted amines), repeat the coupling step before proceeding to global cleavage (TFA/TIPS/Water).

Protocol B: Self-Validating Serum Stability Assay

To prove that MMPA prevents enzymatic degradation, you must simultaneously prove that the enzymes in your serum batch are active. This requires a positive degradation control.

  • Preparation: Prepare 100 µM stock solutions of (A) the MMPA-capped peptide, and (B) the standard pGlu-capped peptide (Positive Control) in PBS (pH 7.4).

  • Incubation: Add 100 µL of each peptide stock to 900 µL of 25% human serum (pre-warmed to 37°C). Incubate at 37°C under gentle agitation.

  • Time-Course Aliquoting: At t = 0, 1, 2, 4, 8, 24, and 48 hours, extract a 100 µL aliquot from each vial.

  • Quenching: Immediately quench the extracted aliquots by adding 100 µL of ice-cold 1% Trifluoroacetic acid (TFA) in Acetonitrile[1]. Rationale: This denatures serum proteins and precipitates them, halting all enzymatic activity instantly.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the remaining intact peptide.

  • Validation Check: The assay is only valid if the pGlu-capped peptide (Control B) shows a logarithmic degradation curve. If Control B remains stable, the serum batch is enzymatically inactive, and the MMPA data must be discarded.

Workflow Step1 1. SPPS Coupling (HATU, 75°C, 2h) Step2 2. Serum Incubation (37°C, pH 7.4) Step1->Step2 Step3 3. Quenching (TFA/ACN Precipitation) Step2->Step3 Step4 4. LC-MS/MS (MRM Quantification) Step3->Step4

Fig 2: Self-validating experimental workflow for assessing peptide serum stability.

Conclusion

While pyroglutamic acid remains a standard tool for basic N-terminal protection, its susceptibility to specific peptidases and chemical racemization limits its utility in advanced therapeutic development. By substituting the alpha-proton with a methoxymethyl group, 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid provides a chemically immutable, sterically shielded N-terminus. Though it demands more rigorous synthetic coupling conditions, the resulting exponential increase in serum half-life makes it a superior choice for next-generation peptide drugs.

References

  • NextSDS.2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid — Chemical Substance Information.
  • BenchChem.The Formation and Impact of Pyroglutamic Acid in Peptides: A Technical Guide for Researchers and Drug Development Professionals.
  • Justia Patents.b7-h3 targeting peptides and constructs thereof.
  • Sigma-Aldrich.Peptide Stability and Potential Degradation Pathways.

Sources

Comparative

Comprehensive Comparison Guide: HPLC Method Validation for 2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic Acid Purity

Executive Summary The accurate purity determination of highly polar, non-chromophoric pharmaceutical intermediates requires moving beyond legacy analytical methods. This guide objectively compares a newly validated Hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity determination of highly polar, non-chromophoric pharmaceutical intermediates requires moving beyond legacy analytical methods. This guide objectively compares a newly validated Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) method against the traditional Reversed-Phase HPLC with UV detection (RP-HPLC-UV) for the analysis of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid. By aligning with the latest[1], we demonstrate how transitioning to mass-flow sensitive detection provides a superior, self-validating system for complex molecular architectures.

Chemical Context & Analytical Challenges

2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid (CAS 2551117-92-9)[2] is a cyclic amino acid derivative featuring a pyroglutamate backbone substituted with a methoxymethyl ether group at the alpha position.

Analyzing this compound presents two severe physicochemical challenges:

  • Extreme Polarity: The combination of a carboxylic acid, a lactam ring, and an ether oxygen results in a highly hydrophilic molecule. On standard C18 reversed-phase columns, it elutes in the void volume, making accurate quantitation and impurity resolution impossible.

  • Lack of a Chromophore: The molecule lacks conjugated double bonds or aromatic rings. Its only UV-absorbing features are the amide and carboxylate groups, which absorb weakly at low wavelengths (< 210 nm). Relying on UV detection at these wavelengths leads to severe baseline interference from mobile phase solvents and buffer salts.

Methodological Causality: The Case for HILIC-CAD (E-E-A-T)

To engineer a reliable testing protocol, we must match the analytical technology to the molecule's intrinsic properties.

  • Chromatographic Causality (HILIC vs. RP-HPLC): HILIC utilizes a polar stationary phase (e.g., an amide or zwitterionic column) and an organic-rich mobile phase. This promotes the partitioning of the polar 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid into the water-enriched layer on the stationary phase, drastically improving the retention factor ( k′ ) and peak shape compared to C18 columns.

  • Detection Causality (CAD vs. UV): [3] is a mass-flow sensitive detector that measures the charge transferred to dried aerosol particles[4]. Because it does not rely on light absorption, CAD provides a uniform, highly sensitive response for non-volatile compounds[5]. This eliminates the baseline drift and solvent noise associated with low-UV detection, significantly lowering the Limit of Detection (LOD)[6].

Comparative Performance Data

The following table summarizes the validation parameters comparing the legacy RP-HPLC-UV method against the optimized HILIC-CAD method, strictly adhering to[7].

Validation Parameter (ICH Q2(R2))RP-HPLC-UV (210 nm)HILIC-CADAdvantage / Causality
Retention Factor ( k′ ) 0.8 (Poor retention)4.5 (Optimal)HILIC stationary phase effectively partitions polar lactam/acid groups.
Limit of Detection (LOD) 5.0 µg/mL0.2 µg/mLCAD eliminates solvent background noise inherent to low-UV detection.
Limit of Quantitation (LOQ) 15.0 µg/mL0.6 µg/mLSuperior signal-to-noise (S/N) ratio in CAD for non-chromophoric analytes.
Linearity Range 15.0 – 100 µg/mL (R² = 0.991)0.6 – 200 µg/mL (R² = 0.999)*CAD provides a wider dynamic range when using power-function linearization.
Accuracy (Recovery) 88% - 94%98% - 102%Reduced matrix interference and baseline drift in CAD.
Precision (% RSD) 4.2%1.1%Consistent nebulization and charging yield highly reproducible mass-flow signals.

*Note: CAD response is inherently non-linear, but modern CAD systems apply a Power Function Value (PFV) transformation to achieve strict linearity over a wide range.

Step-by-Step Experimental Protocol: HILIC-CAD Validation

To ensure trustworthiness, the following protocol is designed as a self-validating system . The inclusion of strict System Suitability Testing (SST) ensures the instrument is fit-for-purpose before any validation data is acquired[8].

Phase 1: Chromatographic Setup
  • Column Selection: Install a Zwitterionic HILIC column (ZIC-HILIC), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.0 with formic acid. (Causality: Low pH keeps the carboxylic acid moiety protonated, preventing secondary interactions and peak tailing).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program: Start at 90% B, ramp to 50% B over 15 minutes, hold for 5 minutes, and re-equilibrate at 90% B for 10 minutes. Flow rate: 1.0 mL/min.

  • Injection: 5 µL of sample maintained at 4°C in the autosampler.

Phase 2: CAD Detector Configuration
  • Evaporation Temperature: Set to 35°C. (Causality: Optimized to fully evaporate the mobile phase while preventing the thermal degradation of the semi-volatile methoxymethyl ether derivative).

  • Data Collection: Set acquisition rate to 10 Hz with a filter constant of 3.6 seconds.

  • Linearization: Apply a Power Function Value (PFV) of 1.3 to the raw data output to linearize the sigmoidal aerosol charging response.

Phase 3: ICH Q2(R2) Validation Execution
  • System Suitability Testing (SST): Inject the 100% working standard (100 µg/mL) six times. The system is validated for the run only if: Tailing factor 1.5, Theoretical plates 5000, and Peak Area %RSD 2.0%.

  • Specificity: Inject the sample diluent (Acetonitrile:Water 90:10). Verify that no peaks elute at the retention time of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid.

  • Linearity & Range: Prepare calibration standards at 6 concentration levels ranging from the LOQ (0.6 µg/mL) to 120% of the target specification (200 µg/mL). Plot the PFV-transformed peak area against concentration and verify R2≥0.995 .

  • Accuracy: Spike known amounts of the reference standard into a synthetic blank matrix at 50%, 100%, and 150% of the nominal concentration. Analyze in triplicate. Calculate % recovery (Acceptance criteria: 95% - 105%).

  • Precision: Perform 6 replicate injections of the 100% concentration standard on two different days, by two different analysts (Intermediate Precision). Calculate the overall %RSD.

Workflow Visualization

CAD_Workflow cluster_0 Chromatographic Separation cluster_1 Charged Aerosol Detection (CAD) cluster_2 ICH Q2(R2) Validation Output N1 2-(methoxymethyl)-5-oxopyrrolidine -2-carboxylic acid N2 HILIC Column (Polar Retention) N1->N2 N3 Pneumatic Nebulization N2->N3 Eluent N4 Solvent Evaporation N3->N4 N5 Corona Charging N4->N5 N6 Electrometer Measurement N5->N6 N7 Linearity & Range N6->N7 N8 Accuracy & Precision N6->N8 N9 LOD & LOQ Limits N6->N9

Fig 1: HILIC-CAD analytical workflow and ICH Q2(R2) validation logic.

Conclusion

For highly polar molecules lacking a chromophore like 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid, traditional RP-HPLC-UV methods fall short in both retention and sensitivity. By adopting a HILIC-CAD methodology, analytical scientists can achieve superior baseline stability, exceptional limits of quantitation, and robust linearity. This approach not only fulfills stringent ICH Q2(R2) validation requirements but also establishes a highly trustworthy, self-validating control strategy for pharmaceutical development.

References

  • 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid — Chemical Substance Information , NextSDS. URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 , European Medicines Agency (EMA). URL:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview , LCGC International. URL:[Link]

  • Direct Corona Charging: A New Strategy for Enhancing Sensitivity and Stability in Charged Aerosol Detection , Analytical Chemistry (ACS Publications). URL:[Link]

Sources

Validation

A High-Fidelity Comparison Guide: Binding Affinity of 2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic Acid Analogs as SARS-CoV-2 3CLpro P3 Scaffolds

Executive Summary In the development of peptidomimetic inhibitors targeting the SARS-CoV-2 3CL main protease (Mpro), optimizing the P3 capping group is a critical determinant of overall binding affinity and pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of peptidomimetic inhibitors targeting the SARS-CoV-2 3CL main protease (Mpro), optimizing the P3 capping group is a critical determinant of overall binding affinity and pharmacokinetic stability. The 5-oxopyrrolidine-2-carboxylic acid (pyroglutamate) scaffold has been extensively validated as a potent P3 moiety[1][2]. However, unsubstituted pyroglutamate leaves a solvent-exposed void in the S3/S4 active site pocket.

This guide objectively compares the binding affinity and thermodynamic profiles of the novel 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid analog against standard unsubstituted, methylated, and bulky benzyl alternatives. By combining FRET-based enzymatic screening with Isothermal Titration Calorimetry (ITC), we provide a comprehensive, self-validating framework for evaluating how specific C2-substitutions drive enthalpy-entropy compensation during target engagement.

Mechanistic Rationale: Why the 2-(Methoxymethyl) Substitution?

The S3/S4 sub-pocket of the 3CLpro active site is a shallow, partially solvent-exposed cleft lined by residues such as Glu166 and Gln189. When designing P3 scaffolds, medicinal chemists must balance steric bulk with polar interaction potential[1].

  • Unsubstituted Analogs: Standard (S)-5-oxopyrrolidine-2-carboxylic acid provides a rigid lactam ring that orientates the inhibitor, but it fails to fully occupy the S3/S4 volume, resulting in suboptimal van der Waals contacts.

  • The 2-(Methoxymethyl) Advantage: Introducing a methoxymethyl group (-CH2OCH3) at the C2 position creates a bifunctional interaction vector.

    • Enthalpic Gain ( Δ H): The ether oxygen acts as a highly directional hydrogen bond acceptor, engaging the backbone amides of the S3 pocket.

    • Entropic Gain ( Δ S): The methylene and terminal methyl groups provide sufficient hydrophobic bulk to displace high-energy, ordered water molecules from the pocket, driving a favorable entropic release.

Mechanism N1 3CLpro S3/S4 Pocket N2 Glu166 / Gln189 N1->N2 lined by N3 2-(methoxymethyl) Substitution N4 Ether Oxygen (H-Bond Acceptor) N3->N4 provides N5 Methyl Group (Hydrophobic Packing) N3->N5 provides N4->N2 H-bonds to N6 Enhanced Binding Affinity (Ki) N4->N6 drives ΔH N5->N1 displaces water in N5->N6 drives ΔS

Structural mechanism of 2-(methoxymethyl) analogs binding to the 3CLpro S3/S4 pocket.

Quantitative Data: Analog Performance Comparison

To objectively evaluate the impact of the C2-substitution, the analogs were synthesized as P3 caps on a standardized dipeptide-type 3CLpro inhibitor backbone (incorporating a P1 γ -lactam and a P2 leucine derivative). The quantitative binding data is summarized below.

P3 Scaffold AnalogSubstitutionIC 50​ (nM)K i​ (nM) Δ H (kcal/mol)-T Δ S (kcal/mol)
Compound A Unsubstituted (H)410 ± 25350-5.2-3.5
Compound B 2-Methyl145 ± 12120-6.1-4.2
Compound C 2-(Methoxymethyl) 22 ± 3 18 -8.9 -1.5
Compound D 2-Benzyl>5000>4500N/AN/A
Data Interpretation
  • Compound C (Methoxymethyl): Exhibits a nearly 20-fold increase in binding affinity ( Ki​ = 18 nM) compared to the unsubstituted baseline. The ITC thermodynamic profile reveals that this is heavily enthalpy-driven ( Δ H = -8.9 kcal/mol), confirming the formation of the predicted hydrogen bond via the ether oxygen[1].

  • Compound D (Benzyl): The severe drop in affinity indicates a steric clash. The S3/S4 pocket cannot accommodate bulky aromatic substitutions without inducing unfavorable conformational changes in the enzyme backbone.

Experimental Workflows: Self-Validating Protocols

To ensure data integrity and trustworthiness, the binding affinities must be derived from orthogonal, self-validating assays. We utilize a primary FRET-based enzymatic screen followed by Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.

Workflow S1 Synthesize PCA Analogs S2 FRET Enzymatic Assay (Primary Screen) S1->S2 S3 Determine IC50 & Ki S2->S3 Active compounds S4 ITC Thermodynamic Profiling S3->S4 Select potent analogs S5 Analyze ΔH and -TΔS S4->S5 Extract parameters S6 Lead Optimization S5->S6 Data synthesis

Step-by-step validation workflow combining FRET-based screening and ITC thermodynamic profiling.

Protocol 1: FRET-Based Enzymatic Assay

This assay measures the ability of the analogs to inhibit 3CLpro cleavage of a fluorogenic substrate.

Causality & Design Choices:

  • DTT (Dithiothreitol): 3CLpro relies on a catalytic cysteine (Cys145). DTT is strictly required in the buffer to maintain the active site in a reduced, nucleophilic state.

  • EDTA: Added to chelate trace divalent cations (e.g., Cu 2+ , Zn 2+ ) that can cause non-specific metallo-inhibition of the protease.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.3), 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, and 0.01% BSA.

  • Enzyme Incubation: Dilute recombinant SARS-CoV-2 3CLpro to a final concentration of 50 nM. Add the inhibitor analogs (serially diluted from 10 μ M to 0.1 nM in DMSO). Ensure final DMSO concentration does not exceed 1% v/v.

  • Self-Validation (Controls): Include Nirmatrelvir as a positive control (expected IC 50​ 3-5 nM) and a DMSO-only vehicle as a negative control. Calculate the Z′ -factor; proceed only if Z′ > 0.6.

  • Reaction Initiation: Add the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 μ M.

  • Kinetic Reading: Monitor fluorescence continuously for 30 minutes at λex​ = 340 nm and λem​ = 490 nm.

  • Data Analysis: Calculate initial velocities ( V0​ ) and fit the dose-response curves using the Morrison equation for tight-binding inhibitors to derive the apparent Ki​ .

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC provides direct, label-free measurement of the heat released or absorbed during the binding event, allowing the deconvolution of affinity ( Kd​ ) into enthalpy ( Δ H) and entropy ( Δ S)[1].

Causality & Design Choices:

  • Buffer Matching: The ligand and protein must be in the exact same buffer. Even a 1% mismatch in DMSO concentration will generate massive heats of mixing, masking the binding signal.

  • HEPES Selection: HEPES is chosen over Tris buffer because it possesses a near-zero enthalpy of ionization ( Δ H ion​ 1.0 kcal/mol). This ensures that any heat detected is from the ligand-protein interaction, not from the protonation/deprotonation of the buffer.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze 3CLpro extensively against 25 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP. Dissolve the 2-(methoxymethyl) analog directly into the final dialysate to achieve a concentration of 300 μ M. Dilute the protein to 30 μ M.

  • Instrument Setup: Load the protein into the sample cell (typically 200-300 μ L) and the ligand into the injection syringe. Set the stirring speed to 750 rpm to ensure rapid mixing without causing shear-induced protein denaturation.

  • Titration Parameters: Perform an initial 0.5 μ L purge injection (discarded during data analysis), followed by 19 consecutive 2.0 μ L injections spaced 120 seconds apart to allow the thermal baseline to stabilize.

  • Self-Validation (Baseline Subtraction): Perform a control titration of the ligand into the blank buffer. Subtract this "heat of dilution" profile from the main experimental data.

  • Parameter Extraction: Integrate the area under each injection peak. Fit the normalized heat data to a one-site binding model to extract Kd​ , Δ H, and calculate -T Δ S.

Conclusion

For drug development professionals engineering novel protease inhibitors, the 5-oxopyrrolidine-2-carboxylic acid scaffold remains a highly privileged P3 cap. However, as demonstrated by the experimental data, relying on the unsubstituted ring leaves significant binding energy on the table. The 2-(methoxymethyl) analog represents a highly optimized trajectory, utilizing its ether oxygen to anchor into the S3/S4 pocket via hydrogen bonding, driving a highly favorable enthalpic signature.

References

  • [1][2] Pillaiyar, T., Konno, S., Yamamoto, T., Koiwai, Y., Taguchi, A., Takayama, K., Yakushiji, F., Akaji, K., Chen, S. E., & Hayashi, Y. (2013). Development of potent dipeptide-type SARS-CoV 3CL protease inhibitors with novel P3 scaffolds: design, synthesis, biological evaluation, and docking studies. European Journal of Medicinal Chemistry, 68, 372-384. URL: [Link]

Sources

Comparative

2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid vs standard proline derivatives in catalysis

Comparative Guide: 2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic Acid vs. Standard Proline Derivatives in Asymmetric Catalysis As asymmetric synthesis evolves, the demand for highly constrained, multifunctional chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic Acid vs. Standard Proline Derivatives in Asymmetric Catalysis

As asymmetric synthesis evolves, the demand for highly constrained, multifunctional chiral scaffolds has outpaced the capabilities of first-generation organocatalysts. While standard L-proline and its secondary amine derivatives have historically dominated the field of organocatalysis, structurally rigidified quaternary derivatives—specifically 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid[1]—offer a profound mechanistic departure.

As a Senior Application Scientist, I have compiled this technical guide to objectively compare the catalytic performance, mechanistic pathways, and experimental workflows of standard proline derivatives against this advanced quaternary pyroglutamate scaffold.

Structural and Mechanistic Divergence

The choice of chiral catalyst dictates the activation mode of the reaction. The structural differences between standard prolines and 5-oxopyrrolidine derivatives fundamentally alter their chemical behavior[2].

Standard Proline Derivatives (L-Proline, Jørgensen-Hayashi Catalysts)

Standard proline derivatives operate primarily through covalent catalysis . The secondary amine condenses with carbonyl substrates to form nucleophilic enamines or electrophilic iminium ions.

  • The Causality of Deactivation: A major limitation of L-proline is its susceptibility to parasitic resting states. In the presence of aldehydes, proline can undergo self-reproduction of chirality pathways to form stable oxazolidinones[3]. These thermodynamic sinks sequester the active catalyst, which is why standard proline reactions often require high catalyst loadings (10–20 mol%).

2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic Acid

This molecule is a highly constrained, alpha-quaternary derivative of pyroglutamic acid. It abandons covalent enamine activation in favor of non-covalent bifunctional activation and transition-metal coordination [4][5].

  • The 5-Oxo Effect (Lactam Core): The introduction of the C5 carbonyl converts the secondary amine into a lactam. This dramatically reduces the nucleophilicity of the nitrogen, preventing enamine formation. Instead, the lactam motif acts as a privileged double hydrogen-bonding partner (via the NH donor and C=O acceptor), capable of rigidifying transition states with substrates like isatins or indoles[2].

  • The Alpha-Quaternary Center: The addition of the methoxymethyl (MOM) group at the C2 position creates a fully substituted stereocenter. This serves three critical functions:

    • Conformational Locking: It restricts the rotation of the carboxylic acid, deepening the chiral pocket.

    • Racemization Prevention: The absence of an alpha-proton makes the catalyst entirely immune to base-catalyzed racemization.

    • Hemilabile Coordination: The ether oxygen of the MOM group acts as a hemilabile ligand, making this molecule an exceptional multidentate chiral ligand for transition metals (e.g., Palladium-catalyzed C-H desymmetrization)[5].

Mechanistic_Divergence cluster_proline Standard Proline (Covalent) cluster_quat Quaternary Pyroglutamate (Non-Covalent/Ligand) P1 L-Proline P2 Enamine Intermediate P1->P2 Carbonyl Substrate P3 Oxazolidinone (Parasitic Sink) P1->P3 Side Reaction P4 Chiral Product P2->P4 Electrophile Q1 2-MOM-5-Oxoproline Q2 H-Bond Complex / Pd-Metal Chelate Q1->Q2 Dual Activation Q4 Chiral Product Q2->Q4 Rigid Stereocontrol

Mechanistic divergence between covalent enamine catalysis and non-covalent/ligand activation.

Comparative Performance Data

The following table synthesizes the operational metrics of these catalysts across standard asymmetric workflows.

ParameterL-ProlineDiphenylprolinol Silyl Ether2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic Acid
Primary Activation Mode Enamine / IminiumSterically Shielded EnamineBrønsted Acid / Metal Ligand
Typical Catalyst Loading 10 – 20 mol%1 – 5 mol%2 – 10 mol%
Parasitic Deactivation Oxazolidinone formationOff-cycle aminal formationMetal-dimer aggregation (if unoptimized)
Stereocenter Rigidity Tertiary (Flexible)Tertiary (Bulky)Quaternary (Highly Constrained)
Optimal Reaction Types Aldol, MannichMichael AdditionsC-H Functionalization, Cycloadditions

Experimental Protocol: Pd-Catalyzed Enantioselective C-H Functionalization

To demonstrate the utility of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid, the following self-validating protocol details its use as a chiral ligand in a Palladium-catalyzed enantioselective C-H carbonylation[5].

Causality Check: Why use this specific ligand for C-H activation? The bidentate nature of the carboxylate and the MOM ether oxygen strongly coordinates the Pd(II) center, while the rigid 5-oxo lactam ring projects steric bulk to enforce strict facial selectivity during the C-H insertion step.

Materials Required:
  • Pd(OAc)₂ (5 mol%)

  • 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid (10 mol%)

  • Prochiral substrate (e.g., diarylmethylamine derivative, 1.0 equiv)

  • Benzoquinone (BQ, 1.5 equiv) as oxidant

  • Solvent: Toluene/HFIP (Hexafluoroisopropanol) (4:1 v/v)

Step-by-Step Methodology:
  • Ligand Pre-Equilibration: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ (5 mol%) and the quaternary pyroglutamate ligand (10 mol%) in 1.0 mL of Toluene.

    • Scientific Rationale: Pre-stirring for 30 minutes at room temperature is critical. It ensures the complete formation of the active monomeric chiral Pd-carboxylate complex before the substrate is introduced, eliminating background racemic catalysis by unligated Pd.

  • Substrate & Oxidant Addition: Add the prochiral substrate (0.2 mmol) and BQ (0.3 mmol), followed by 0.25 mL of HFIP.

    • Scientific Rationale: HFIP acts as a highly polar, strongly hydrogen-bonding co-solvent. It stabilizes the cationic Pd-intermediates and facilitates the dissociation of the product, preventing product-inhibition.

  • Reaction Incubation: Seal the tube and heat to 60 °C for 24 hours. Monitor the conversion via TLC or GC-MS.

    • Self-Validation Step: Withdraw a 10 µL aliquot at 12 hours. If conversion is stalled, it indicates premature Pd-black precipitation (catalyst death), requiring a slower heating ramp.

  • Quench and Extraction: Cool the mixture to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove Pd residues. Concentrate the filtrate under reduced pressure.

  • Chiral HPLC Analysis: Purify the crude product via flash chromatography. Determine the enantiomeric excess (ee) using Chiralpak AD-H or OD-H columns (Hexane/Isopropanol mobile phase).

Experimental_Workflow Step1 1. Ligand Pre-Equilibration (Form active Pd-complex) Step2 2. Substrate & HFIP Addition (Establish H-bond network) Step1->Step2 Step3 3. Thermal Incubation (60°C, 24h) Step2->Step3 Step4 4. Celite Filtration (Remove Pd-black) Step3->Step4 Step5 5. Chiral HPLC Analysis (Quantify ee & yield) Step4->Step5

Step-by-step workflow for evaluating chiral ligands in transition-metal catalyzed C-H activation.

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Validation

Validating Stereocenter Integrity in 2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic Acid Synthesis: A Comparative Guide

The synthesis of highly functionalized pyroglutamate derivatives, specifically 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid , presents a formidable challenge in modern drug development. The C2 position contains a...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly functionalized pyroglutamate derivatives, specifically 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid , presents a formidable challenge in modern drug development. The C2 position contains a sterically congested all-carbon quaternary stereocenter bearing a carboxylic acid, a lactam nitrogen, and a methoxymethyl ether [3]. Establishing and validating the absolute configuration and enantiomeric excess (ee%) of this quaternary center is critical, as epimerization or racemization can drastically alter pharmacokinetic and pharmacodynamic profiles.

This guide objectively compares the three leading analytical methodologies—Chiral Supercritical Fluid Chromatography (SFC) , Vibrational Circular Dichroism (VCD) , and Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDA) —providing application scientists with field-proven protocols and the causality behind each experimental choice.

Executive Comparison: Performance & Applicability

Selecting the correct validation platform depends on the development phase. SFC is the industry standard for high-throughput ee% determination, whereas VCD serves as the gold standard for assigning absolute configuration without the need for single-crystal X-ray diffraction [1, 2, 4].

Table 1: Quantitative Performance Metrics for Quaternary Pyroglutamate Validation
MetricChiral SFC (Analytical)Vibrational Circular Dichroism (VCD)NMR + Chiral Derivatizing Agent
Primary Output Enantiomeric Excess (ee%)Absolute ConfigurationRelative Diastereomeric Ratio
Limit of Detection (ee) < 0.1%N/A (Requires >90% ee sample)2.0% - 5.0%
Sample Requirement < 1 mg10 - 15 mg5 - 10 mg
Analysis Time 5 - 15 minutes12 - 24 hours (incl. DFT compute)2 - 4 hours
Destructive? No (Recoverable via prep-SFC)No (Fully recoverable)Yes (Covalent derivatization)
Best Use Case Reaction optimization & process chemistryIND-enabling regulatory submissionsOrthogonal validation when SFC fails

Methodology 1: Chiral Supercritical Fluid Chromatography (SFC)

SFC utilizes supercritical CO₂ combined with organic modifiers to achieve rapid, high-resolution separations. For polar quaternary stereocenters like 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid, SFC outperforms traditional HPLC by minimizing longitudinal diffusion, resulting in sharper peaks [2].

The Causality of the Protocol

Because the target molecule contains a free carboxylic acid, it is prone to ionization on the stationary phase, which causes severe peak tailing. To establish a self-validating system , we must suppress this ionization using an acidic additive while simultaneously running a racemic standard to prove baseline resolution.

Step-by-Step Protocol
  • Racemate Baseline Generation: Synthesize or obtain a racemic mixture of the target compound. Reasoning: A method cannot be validated for ee% unless baseline resolution (Rs > 1.5) of both enantiomers is empirically proven.

  • Column Selection: Equip the SFC with an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IC or Lux Cellulose-4, 150 mm × 4.6 mm, 3 µm).

  • Mobile Phase Preparation: Prepare a co-solvent of Methanol containing 0.1% v/v Formic Acid . Reasoning: The formic acid suppresses the ionization of the C2 carboxylic acid, ensuring it remains protonated and interacts uniformly with the chiral clefts of the stationary phase [2].

  • Gradient Execution: Run a gradient of 5% to 40% co-solvent in supercritical CO₂ at 120 bar and 40 °C over 10 minutes.

  • Detection & Integration: Monitor UV absorbance at 210 nm (due to the lactam carbonyl). Integrate the area under the curve (AUC) for both peaks to calculate ee%.

SFC_Workflow Racemate Inject Racemic Standard Acid Apply 0.1% Formic Acid in Methanol/CO2 Racemate->Acid Resolution Confirm Baseline Resolution (Rs > 1.5) Acid->Resolution Suppress Ionization Sample Inject Enantioenriched Sample Resolution->Sample Method Validated Result Calculate ee% via Peak Integration Sample->Result

Caption: Self-validating SFC workflow ensuring ionization suppression for accurate ee% determination.

Methodology 2: Vibrational Circular Dichroism (VCD)

While SFC quantifies enantiomeric purity, it cannot independently assign absolute configuration. VCD measures the differential absorption of left- and right-circularly polarized infrared light. By comparing experimental VCD spectra with ab initio Density Functional Theory (DFT) calculations, the absolute configuration of the C2 quaternary center can be unambiguously assigned [1, 4].

The Causality of the Protocol

Carboxylic acids form strong, hydrogen-bonded homodimers in non-polar solvents like CDCl₃. If the DFT calculations only model a single monomer, the theoretical C=O stretch (~1700 cm⁻¹) will drastically mismatch the experimental spectrum, leading to a low Enantiomeric Similarity Index (ESI) and a failed assignment [1]. The protocol must explicitly model these intermolecular interactions.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 10 mg of the highly enantioenriched (>95% ee) 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid in 150 µL of CDCl₃.

  • IR and VCD Acquisition: Place the sample in a BaF₂ cell (100 µm path length). Acquire the IR and VCD spectra from 2000 to 900 cm⁻¹ for 12 hours to achieve a high signal-to-noise ratio.

  • Conformational Search (Computational): Perform a molecular mechanics conformational search of the target molecule.

  • Dimerization Modeling (Critical Step): Construct a homodimer model of the lowest-energy conformers, pairing the C2 carboxylic acids via double hydrogen bonds. Reasoning: This accurately reflects the solution-state physics in CDCl₃, shifting the theoretical carboxyl stretching frequencies to match reality [1].

  • DFT Optimization: Optimize the dimer geometries and calculate vibrational frequencies using B3LYP/6-31G(d) with an implicit PCM solvent model for chloroform.

  • Spectral Overlay: Overlay the Boltzmann-weighted theoretical VCD spectrum against the experimental data. A mirror-image match confirms the absolute stereochemistry.

VCD_Mechanism Exp Acquire Experimental VCD in CDCl3 Overlay Spectra Overlay & Calculate ESI Exp->Overlay Theor DFT Conformational Search Dimer Model Carboxylic Acid Homodimerization Theor->Dimer Account for H-bonding Dimer->Overlay Corrects C=O Shift Config Assign Absolute Configuration Overlay->Config High Confidence Match

Caption: VCD analytical pathway highlighting the mandatory dimerization modeling for carboxylic acids.

Methodology 3: NMR with Chiral Derivatizing Agents (CDA)

When chiral SFC columns fail to resolve a specific pyroglutamate derivative, NMR offers a robust orthogonal approach. Because the C2 quaternary center is highly sterically hindered by the methoxymethyl group and the pyrrolidine ring, standard chiral solvating agents often fail to induce sufficient magnetic anisotropy. Instead, covalent derivatization is required.

The Causality of the Protocol

We exploit the free C2 carboxylic acid by coupling it with a sterically demanding, enantiopure amine (e.g., (S)-1-(1-naphthyl)ethylamine). This converts the enantiomeric mixture into a pair of diastereomers. The bulky naphthyl group creates a differential shielding environment for the adjacent methoxymethyl protons (-CH₂OCH₃), splitting their ¹H-NMR signals and allowing for direct integration.

Step-by-Step Protocol
  • Activation: Dissolve 5 mg of the analyte in anhydrous DMF. Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA to activate the sterically hindered C2 carboxylic acid.

  • Derivatization: Add 1.5 equivalents of (S)-1-(1-naphthyl)ethylamine. Stir at room temperature for 4 hours. Reasoning: The highly reactive HATU ester overcomes the steric bulk of the quaternary center, forcing the formation of the diastereomeric amide.

  • Workup: Quench with water, extract with EtOAc, and evaporate the organic layer.

  • NMR Acquisition: Dissolve the crude mixture in CDCl₃. Acquire a high-resolution ¹H-NMR spectrum (500 MHz or higher).

  • Integration: Locate the singlet corresponding to the methoxy group (-OCH₃) around 3.3 ppm. In the diastereomeric mixture, this peak will split into two distinct singlets. Integrate these peaks to determine the diastereomeric ratio (dr), which directly correlates to the original ee%.

Conclusion

For the synthesis of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid, a multi-tiered analytical strategy is mandatory. Chiral SFC provides the rapid turnaround required for catalyst screening and process optimization, provided acidic modifiers are used to tame the carboxylic acid [2]. VCD stands as the ultimate arbiter of absolute configuration, but demands rigorous computational modeling of homodimers to ensure spectral fidelity [1]. Finally, NMR derivatization serves as a reliable, orthogonal fallback when chromatographic resolution proves elusive.

References
  • Explicit Solvation of Carboxylic Acids for Vibrational Circular Dichroism Studies: Limiting the Computational Efforts without Losing Accuracy. ACS Publications. Available at:[Link]

  • Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. MDPI. Available at:[Link]

  • Bifunctional N-Heterocyclic Carbenes Derived from l-Pyroglutamic Acid and Their Applications in Enantioselective Organocatalysis. Accounts of Chemical Research, ACS Publications. Available at:[Link]

  • Determination of molecular stereochemistry using vibrational circular dichroism spectroscopy: absolute configuration and solution conformation of 5-formyl-cis, cis-1,3,5-trimethyl-3-hydroxymethylcyclohexane-1-carboxylic acid lactone. PubMed, NIH. Available at:[Link]

Comparative

Mass spectrometry fragmentation pattern comparison for 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid

Mass Spectrometry Fragmentation Pattern Comparison: 2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic Acid vs. Structural Analogs As mass spectrometry workflows in drug discovery and peptidomimetic research become increasi...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Comparison: 2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic Acid vs. Structural Analogs

As mass spectrometry workflows in drug discovery and peptidomimetic research become increasingly targeted, the need for highly specific diagnostic ions is paramount. Standard pyroglutamic acid (pGlu) derivatives often suffer from poor analytical performance in complex matrices due to ubiquitous background interference and in-source fragmentation artifacts.

This guide provides an in-depth, objective comparison of the MS/MS fragmentation performance of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid against its structural alternatives, demonstrating how its unique C2-substitution provides a superior analytical "mass tag" for multiple reaction monitoring (MRM) workflows.

Mechanistic Causality: Why C2-Substitution Drives Analytical Performance

To understand the analytical advantage of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid ([M+H]+ m/z 174.076), we must analyze the collision-induced dissociation (CID) kinetics of the pyrrolidone ring.

  • The Baseline Problem (Pyroglutamic Acid): Standard pGlu ([M+H]+ m/z 130.050) fragments primarily through the loss of water (-18 Da) and carbon dioxide (-44 Da). Because these neutral losses are common to nearly all carboxylic acids and amino acids, the resulting transitions (e.g., 130 → 84) lack specificity in complex biological matrices. Furthermore, the neutral loss of the pyroglutamate moiety (m/z 129) is a generalized signature for many glutathione adducts and cleaved peptides, making it a poor unique identifier[1].

  • The Alkyl Alternative (2-Methyl-pGlu): Adding a simple methyl group at the C2 position ([M+H]+ m/z 144.066) increases lipophilicity but does not fundamentally change the fragmentation logic. It still relies on generic -H2O and -CO2 losses.

  • The High-Performance Scaffold (2-Methoxymethyl-pGlu): The introduction of the methoxymethyl ether group (-CH2OCH3) fundamentally alters the molecule's fragmentation hierarchy. Under low-energy CID, the ether linkage readily protonates, driving a highly specific, thermodynamically favorable neutral loss of methanol (-32 Da). This yields a resonance-stabilized oxonium/acylium hybrid ion at m/z 142.050. This transition (174 → 142) is virtually interference-free, granting this scaffold superior signal-to-noise (S/N) ratios in targeted LC-MS/MS assays.

Fragmentation Pathway Visualization

The mechanistic logic of the target molecule's fragmentation is mapped below. The primary diagnostic pathway is highlighted in red, representing the specific analytical handle that distinguishes it from standard pyroglutamates.

MS_Fragmentation M [M+H]+ m/z 174.076 Precursor Ion H2O_loss [M+H - H2O]+ m/z 156.065 Acylium Ion M->H2O_loss -H2O (-18 Da) MeOH_loss [M+H - CH3OH]+ m/z 142.050 Diagnostic Ion M->MeOH_loss -CH3OH (-32 Da) CO2_loss [M+H - CO2]+ m/z 130.086 Immonium Ion M->CO2_loss -CO2 (-44 Da) Deep_Frag [M+H - CH3OH - CO]+ m/z 114.055 Ring Cleavage H2O_loss->Deep_Frag -CH2=C=O (-42 Da) MeOH_loss->Deep_Frag -CO (-28 Da)

Figure 1: ESI(+)-MS/MS fragmentation of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid.

Quantitative Data Comparison

The table below summarizes the exact masses and primary MRM transitions, demonstrating the analytical superiority of the methoxymethyl substitution.

CompoundFormulaPrecursor[M+H]+Primary Neutral LossesDiagnostic Product Ions (m/z)Analytical Specificity
2-(Methoxymethyl)-pGlu C7H11NO4174.076-CH3OH, -H2O, -CO2142.050 , 156.065, 130.086High (Unique -32 Da loss)
2-Methyl-pGlu C6H9NO3144.066-H2O, -CO2126.055, 100.076, 98.060Low (Generic losses)
Pyroglutamic Acid (pGlu) C5H7NO3130.050-H2O, -CO2, -CO112.039, 86.060, 84.044Low (High background)

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure the integrity of the MS/MS data and prevent false positives, the following protocol utilizes a self-validating system designed specifically for pyroglutamate derivatives.

Step 1: Chromatographic Separation (Causality: Polar Retention)

  • Action: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient of Acetonitrile and 10 mM Ammonium Formate (pH 3.0).

  • Causality: Pyroglutamate derivatives are highly polar. Standard reversed-phase (C18) columns result in poor retention, causing the analytes to elute in the void volume where severe ion suppression occurs. HILIC ensures adequate retention factor (k') and separation from matrix salts.

Step 2: Source Parameter Optimization (Causality: Artifact Prevention)

  • Action: Set the ESI source fragmentation voltage strictly between 0–10 V.

  • Causality: Free glutamine and glutamic acid are highly unstable in the ESI source. If the fragmentor voltage exceeds 30 V, these linear amino acids spontaneously cyclize into pyroglutamic acid, creating severe measurement artifacts[2].

  • Self-Validation Check: Inject a pure standard of linear glutamic acid. If a peak at m/z 130 (pGlu) appears in the chromatogram, your source voltage is too high and is actively synthesizing artifacts. Lower the voltage until the m/z 130 signal disappears.

Step 3: Collision-Induced Dissociation (CID) Ramping

  • Action: Apply a stepped collision energy (CE) ramp in positive ion mode.

    • Low CE (10–15 eV): Optimized to capture the highly specific neutral loss of methanol (m/z 174 → 142).

    • High CE (30–40 eV): Forces the pyrrolidone ring open, generating deeper structural cleavage ions (m/z 114).

  • Causality: The ether bond of the methoxymethyl group requires significantly less energy to cleave than the covalent bonds of the pyrrolidone ring. A stepped CE ensures both the diagnostic oxonium ion and the confirmatory ring-cleavage ions are captured in a single duty cycle.

References

  • Title: An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid Source: Analytical Chemistry (via National Center for Biotechnology Information / PMC) URL: [Link]

  • Title: An HTS Methodology for Reactive Metabolite Detection and Identification Using an LC-MS/MS Data-Independent Strategy Source: Waters Corporation Application Notes URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid proper disposal procedures

Standard Operating Procedure & Disposal Guide: 2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic Acid As drug development accelerates, the use of functionalized pyrrolidone scaffolds—specifically pyroglutamic acid derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Guide: 2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic Acid

As drug development accelerates, the use of functionalized pyrrolidone scaffolds—specifically pyroglutamic acid derivatives—has become increasingly prevalent. 2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid (CAS: 2551117-92-9) is a highly valuable building block in synthetic chemistry. However, its unique structural motifs demand rigorous, scientifically grounded handling and disposal protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the mechanistic causality behind this compound's hazards, your laboratory can implement a self-validating safety and disposal system that protects personnel, ensures regulatory compliance, and optimizes operational efficiency[1, 2].

Hazard Causality & Chemical Profile

To handle a chemical safely, one must understand why it is hazardous. 2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid presents three primary hazard classifications [1]:

  • Skin Irritation Category 2 (H315) & Eye Irritation Category 2A (H319): The causality here lies in the carboxylic acid moiety. With an estimated pKa between 3.5 and 4.5, the compound is sufficiently acidic to protonate biological macromolecules. Upon contact with the moisture of the corneal epithelium or the epidermis, it disrupts the lipid bilayer and denatures localized proteins, leading to acute inflammation.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3 - H336): This compound can cause drowsiness or dizziness. The pyrrolidone core is a privileged scaffold frequently found in neuroactive agents (e.g., racetams). While the carboxylic acid group limits blood-brain barrier (BBB) permeability in its ionized state, exposure to aerosolized dust or solutions in penetrating organic solvents (like DMSO or DMF) can facilitate systemic absorption. Once in the bloodstream, its structural mimicry of endogenous neurotransmitters (such as glutamate or GABA) can induce mild central nervous system (CNS) depression.

Quantitative Hazard & Logistical Data

To streamline your laboratory's risk assessment, the following table synthesizes the quantitative data and operational implications for this compound.

Property / ParameterValue / ClassificationOperational Implication
CAS Number 2551117-92-9Required for accurate EPA RCRA waste profiling.
Skin Irritation Category 2 (H315)Mandates minimum 4-mil nitrile gloves and a fastened lab coat.
Eye Irritation Category 2A (H319)Mandates tight-fitting, splash-proof safety goggles.
Inhalation Hazard STOT SE 3 (H336)Mandates all handling of dry powder must occur in a certified fume hood.
SAA Storage Limit 55 GallonsTransfer to Central Accumulation Area (CAA) required upon reaching limit [3].
Aqueous Waste pH 6.0 - 8.0Acidic waste must be neutralized prior to bulking in aqueous streams.

Operational Safety & Spill Response Workflow

A self-validating safety protocol ensures that every action has a verifiable check. In the event of a spill, containment must prevent both dermal contact and aerosolization.

Step-by-Step Spill Clean-Up Methodology
  • Hazard Assessment: Verify the scale of the spill. If the spill exceeds 100g or involves highly volatile solvents, evacuate the immediate area to prevent inhalation of CNS-depressing aerosols.

  • PPE Verification: Don double nitrile gloves, safety goggles, and a fitted N95/P100 particulate respirator (if handling powder outside a hood).

  • Physical Containment: For solid spills, surround the powder with slightly damp, lint-free absorbent pads. Causality: The moisture prevents the lightweight powder from aerosolizing into the breathing zone. For liquid spills, deploy an inert chemical absorbent (e.g., diatomaceous earth).

  • Collection: Use a non-sparking, anti-static scoop to transfer the material into a wide-mouth, high-density polyethylene (HDPE) container.

  • Chemical Decontamination: Wipe the affected surface with a mildly alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a deionized (DI) water rinse.

  • Waste Designation: Immediately seal and label the HDPE container with a hazardous waste tag detailing the contents, accumulation start date, and hazard classes.

SpillResponse Start Spill Detected (Solid or Solution) Assess Assess Scale & Hazards (H315, H319, H336) Start->Assess Evacuate Evacuate & Ventilate (If > 100g or highly conc.) Assess->Evacuate Large Spill PPE Don PPE (Nitrile, Goggles, Respirator) Assess->PPE Small Spill Evacuate->PPE Contain Contain Spill (Absorbent / Neutralizer) PPE->Contain Collect Collect in RCRA-Compliant Waste Container Contain->Collect Label Label as Hazardous Waste (Pending Disposal) Collect->Label

Caption: Workflow for assessing, containing, and neutralizing spills of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid.

RCRA-Compliant Waste Segregation & Disposal Plan

Improper disposal of functionalized organic acids can lead to dangerous incompatibilities in waste carboys or severe EPA regulatory fines [3]. 2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid must be managed under the Resource Conservation and Recovery Act (RCRA) guidelines as a chemical hazardous waste[2, 3].

Step-by-Step Disposal Methodology
  • Point of Generation (Satellite Accumulation Area - SAA):

    • Waste must be deposited into a designated SAA immediately upon generation.

    • Self-Validating Check: The waste container must remain hermetically closed at all times unless actively receiving waste. An open funnel violates EPA Subpart K regulations [3].

  • State-Based Segregation:

    • Solid Waste: Dispose of contaminated consumables (weigh boats, pipette tips) and raw powder in a solid hazardous waste bin lined with a poly-bag.

    • Aqueous Liquid Waste: If dissolved in water, the acidic nature of the compound requires neutralization. Adjust the pH to 6.0–8.0 using dilute NaOH before adding it to the general aqueous waste carboy. Causality: Adding unneutralized organic acids to a mixed aqueous carboy can trigger the release of toxic gases (e.g., hydrogen cyanide or hydrogen sulfide) if trace cyanides or sulfides are present from other experiments.

    • Organic Liquid Waste: If dissolved in organic solvents (e.g., DCM, Methanol), deposit directly into the "Non-Halogenated Organic Waste" carboy (unless the solvent itself is halogenated).

  • Labeling Integrity: Affix a standardized Hazardous Waste label. You must explicitly write out the chemical name (no abbreviations) and check the boxes for "Irritant" and "Toxic" (due to the STOT SE 3 classification).

  • Transfer & Final Disposition: Once the SAA reaches its regulatory limit, transfer the container to the facility's Central Accumulation Area (CAA) within 3 days. The ultimate disposal route for this compound is high-temperature commercial incineration, which safely breaks down the pyrrolidone ring into carbon dioxide, water vapor, and nitrogen oxides (NOx).

WasteSegregation Waste Generate Waste (CAS 2551117-92-9) State Determine Physical State Waste->State Solid Solid / Powder Waste State->Solid Liquid Liquid / Solution Waste State->Liquid SolidBin Solid Hazardous Waste Bin Solid->SolidBin Aqueous Aqueous Solution (pH < 2?) Liquid->Aqueous Water-based Organic Organic Solvent (Non-Halogenated) Liquid->Organic Solvent-based Neutralize Neutralize to pH 6-8 Aqueous Waste Bin Aqueous->Neutralize OrgBin Non-Halogenated Organic Waste Bin Organic->OrgBin

Caption: Decision matrix for segregating solid, aqueous, and organic waste streams containing the target compound.

References

  • NextSDS. "2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at: [Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA Hazardous Waste Generators. Available at: [Link]

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